Stearylamine acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;octadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHWVVKYDQHTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051263 | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2190-04-7 | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearylamine acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYLAMINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856J14021A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Stearylamine Acetate: Properties, Formulation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stearylamine acetate, a cationic lipid that has garnered significant attention in the field of drug delivery for its role in forming positively charged nanocarriers. This document outlines its chemical and physical properties, provides a detailed experimental protocol for the preparation of stearylamine-based nanoparticles, and discusses its applications in pharmaceutical sciences.
Core Properties of this compound
This compound is the salt formed from the reaction of stearylamine, a primary aliphatic amine, with acetic acid. The amine group of stearylamine acts as a base, accepting a proton from the acetic acid to form the stearylammonium cation and the acetate anion. This structure is key to its function in drug delivery systems.
Data Presentation
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₄₃NO₂ | [1][2] |
| Molecular Weight | 329.56 - 329.6 g/mol | [1][2][3] |
| Appearance | White or pale yellow flakes or powder | [1][2] |
| Melting Point | 60°C - 75°C | [1] |
| Boiling Point | 348.9°C at 760 mmHg | [2] |
| Flash Point | 154.1°C | [2] |
| CAS Number | 2190-04-7 | [1][2] |
Experimental Protocols: Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs)
The following protocol is a detailed methodology for the preparation of stearylamine-based solid lipid nanoparticles (SLNs) for drug delivery, based on a modified solvent injection method. This method is noted for its ability to produce smaller, stable nanoparticles with a high entrapment efficiency.
Materials and Equipment
-
Stearylamine
-
Drug to be encapsulated (e.g., Paclitaxel)
-
Surfactants (e.g., Pluronic F68, Soya lecithin)
-
Organic solvent (e.g., ethanol)
-
Aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5)
-
High-speed homogenizer
-
Magnetic stirrer
-
Microfluidic mixing device (optional, for more controlled particle size)
-
Dialysis tubing or tangential flow filtration (TFF) system
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Transmission Electron Microscope (TEM)
Step-by-Step Methodology
-
Preparation of the Organic Phase:
-
Dissolve stearylamine and the drug to be encapsulated in a suitable organic solvent, such as ethanol.
-
The concentrations and molar ratios of the lipid and drug should be optimized based on the specific application.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactants (e.g., Pluronic F68 and Soya lecithin) in an acidic aqueous buffer.
-
The use of a mixture of surfactants can help in producing stable nanoparticles with a narrow size distribution.
-
-
Formation of Nanoparticles:
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Inject the organic phase into the aqueous phase under continuous high-speed homogenization or stirring. This rapid mixing leads to the precipitation of the lipid and the formation of nanoparticles.
-
For more precise control over nanoparticle size and distribution, a microfluidic mixing device can be utilized.
-
-
Purification and Concentration:
-
The resulting nanoparticle suspension is then purified to remove the organic solvent and unencapsulated drug.
-
Dialysis against a neutral buffer (e.g., PBS, pH 7.4) or tangential flow filtration (TFF) are effective methods for purification.
-
TFF also allows for the concentration of the nanoparticle suspension.
-
-
Characterization:
-
The prepared SLNs should be characterized for their physical and chemical properties.
-
Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS). The positive charge from stearylamine will result in a positive zeta potential.
-
Entrapment Efficiency: The amount of drug successfully encapsulated within the nanoparticles is determined by separating the unencapsulated drug from the nanoparticles and quantifying it using a suitable analytical method (e.g., HPLC).
-
Morphology: The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the preparation of stearylamine-based solid lipid nanoparticles.
Caption: Workflow for the preparation and characterization of stearylamine-based solid lipid nanoparticles.
Role in Drug Delivery
This compound's primary role in drug delivery is to impart a positive surface charge to lipid-based nanocarriers like liposomes and solid lipid nanoparticles. This positive charge can enhance the interaction of the nanoparticles with negatively charged cell membranes, potentially leading to increased cellular uptake. This is particularly advantageous for the delivery of therapeutic agents to target cells. Furthermore, stearylamine has been shown to improve the stability of encapsulated drugs and can help in controlling the release profile of the drug from the nanoparticle.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use. When handling this chemical, appropriate personal protective equipment, including gloves and safety glasses, should be worn.
References
An In-Depth Technical Guide to the Physicochemical Properties of Stearylamine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearylamine acetate, the salt of the 18-carbon primary aliphatic amine stearylamine and acetic acid, is a cationic surfactant of significant interest in pharmaceutical sciences and materials research. Its amphipathic nature, characterized by a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, enables it to self-assemble into various supramolecular structures. This property makes it a valuable excipient in the formulation of drug delivery systems, particularly cationic liposomes and solid lipid nanoparticles. The positive surface charge imparted by this compound facilitates interaction with negatively charged biological membranes, enhancing cellular uptake and the delivery of therapeutic payloads such as nucleic acids and small molecule drugs. A thorough understanding of its physicochemical properties is paramount for the rational design and optimization of these delivery vehicles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a formulation excipient. Due to the limited availability of specific data for this compound, the following table includes data for its parent compound, stearylamine, as a close approximation, unless otherwise specified.
| Property | Value |
| Chemical Structure | CH₃(CH₂)₁₇NH₃⁺ CH₃COO⁻ |
| Molecular Formula | C₂₀H₄₃NO₂ |
| Molecular Weight | 329.57 g/mol |
| Appearance | White to pale yellow waxy solid or flakes. |
| Melting Point | 50-54 °C (for Stearylamine)[1] |
| Boiling Point | 348.9 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in ethanol, methanol, and chloroform.[2][3][4] |
| pKa | Not available. Expected to be in the range of a primary alkyl ammonium ion, typically around 10-11. |
| Critical Micelle Concentration (CMC) | Not available. The CMC is dependent on factors such as temperature, ionic strength, and pH of the medium.[5][6] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. The following are standard experimental protocols that can be employed.
Determination of Melting Point (Capillary Method)
The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid phase.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity of a compound. For this compound, it refers to the pKa of the stearylammonium ion.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, such as a water-ethanol mixture, to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the stearylammonium ions have been deprotonated.
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology:
-
Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Preparation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or by gravimetric analysis after solvent evaporation.
Determination of Critical Micelle Concentration (Surface Tension Method)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.
Methodology:
-
Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis: A plot of surface tension versus the logarithm of the this compound concentration is constructed. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the point of inflection where the surface tension begins to level off.[5][7]
Visualizations
Experimental Workflow: Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common technique for preparing liposomes incorporating this compound. The process involves the dissolution of lipids in an organic solvent, evaporation to form a thin film, and subsequent hydration.
Caption: Workflow for liposome preparation.
Signaling Pathway: Proposed Mechanism of Cationic Liposome-Mediated Drug Delivery
Cationic liposomes formulated with this compound are thought to deliver their cargo into cells primarily through endocytosis, driven by the electrostatic interaction between the positively charged liposome and the negatively charged cell membrane.
Caption: Cellular uptake of cationic liposomes.
References
- 1. chinaamines.com [chinaamines.com]
- 2. STEARYL AMINE - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. youtube.com [youtube.com]
Unveiling the Solubility Profile of Stearylamine Acetate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of stearylamine acetate in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and materials science. While precise quantitative data remains elusive in publicly available literature, this document consolidates existing qualitative information, outlines a robust experimental protocol for its determination, and explores the key factors influencing its solubility.
Executive Summary
This compound, a cationic surfactant derived from the neutralization of stearylamine with acetic acid, plays a pivotal role in various applications, including as an emulsifier, dispersant, and surface modifying agent in pharmaceutical formulations and industrial processes. Its efficacy in these roles is intrinsically linked to its solubility in organic media. This guide synthesizes the available qualitative solubility information, provides a detailed methodology for quantitative solubility determination, and presents a visual representation of the factors governing its solubility.
Qualitative Solubility of this compound
This compound is generally characterized as being soluble in several common organic solvents. This solubility is a consequence of its molecular structure, which features a long, hydrophobic alkyl chain (the stearyl group) and a polar acetate headgroup.
Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents
| Compound | Solvent | Solubility | Citation |
| This compound | Ethanol | Soluble | |
| This compound | Methanol | Soluble | |
| This compound | Chloroform | Soluble | |
| Stearylamine (Parent Compound) | Alcohols | Soluble | [1] |
| Stearylamine (Parent Compound) | Mineral Oils | Soluble | [1] |
| Stearylamine (Parent Compound) | Fats | Soluble | [1] |
| Stearylamine (Parent Compound) | Aliphatic Hydrocarbons | Soluble | [1] |
| Stearylamine (Parent Compound) | Aromatic Hydrocarbons | Soluble | [1] |
| Dodecylamine Acetate | Alcohols | Soluble | [2] |
| Dodecylamine Acetate | Other Organic Solvents | Soluble | [1][2] |
Note: The term "Soluble" is based on qualitative descriptions found in the cited literature and lacks specific quantitative values.
Factors Influencing Solubility
The dissolution of this compound in an organic solvent is a complex interplay of various physicochemical factors. Understanding these factors is crucial for predicting its behavior in different solvent systems.
The principle of "like dissolves like" is paramount. The long, nonpolar stearyl chain favors dissolution in nonpolar (hydrocarbon) solvents, while the polar acetate group enhances solubility in polar organic solvents. The overall solubility is a balance between these competing affinities. Temperature is another critical factor, with solubility generally expected to increase with rising temperature due to the endothermic nature of dissolving most solids.
Experimental Protocol for Quantitative Solubility Determination
To address the absence of quantitative data, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is a standard and reliable technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. Accurately pipette a known volume of the organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C, 37 °C). e. Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: a. After the equilibration period, cease stirring and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling. c. Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation and Mass Determination: a. Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution. b. Evaporate the solvent from the flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. c. Once the solvent has completely evaporated, place the flask in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. d. Cool the flask in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved this compound.
-
Calculation of Solubility: a. The solubility can be expressed in various units:
- g/100 mL: (mass of dissolved this compound / volume of solvent used) x 100
- g/100 g solvent: (mass of dissolved this compound / mass of solvent used) x 100
- mol/L: (moles of dissolved this compound / volume of solvent in Liters)
Workflow for Solubility Determination:
References
An In-depth Technical Guide to the Synthesis of Stearylamine Acetate from Stearylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of stearylamine acetate from its precursor, stearylamine. The document details the fundamental acid-base neutralization reaction, presents key physicochemical properties of the involved compounds in a structured tabular format, and outlines a detailed, representative experimental protocol for its laboratory-scale synthesis. Furthermore, this guide includes mandatory visualizations, including a logical workflow of the synthesis and the core chemical reaction, to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is utilized as a cationic surfactant, emulsifier, and surface-modifying agent in various formulations, including nanoparticles and liposomes.
Introduction
This compound, also known as octadecylamine acetate, is a cationic surfactant of significant interest across various industries, including pharmaceuticals, agrochemicals, and material science.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic ammonium acetate headgroup, allows it to function effectively as an emulsifier, dispersant, and surface charge modifier.[3] In the pharmaceutical and drug development sectors, this compound is a key component in the formulation of delivery systems such as liposomes and solid lipid nanoparticles (SLNs).[3] The incorporation of this compound imparts a positive surface charge to these nanocarriers, which can enhance their interaction with negatively charged biological membranes and improve the encapsulation and delivery of therapeutic agents.[3]
The synthesis of this compound is fundamentally an acid-base neutralization reaction between stearylamine, a primary aliphatic amine, and acetic acid.[3] This reaction is straightforward and results in the formation of the corresponding ammonium acetate salt. This guide provides an in-depth look at the synthesis, properties, and a representative experimental protocol for this compound.
Physicochemical Data Presentation
For clarity and ease of comparison, the quantitative data for the reactant, stearylamine, and the product, this compound, are summarized in the tables below.
Table 1: Physicochemical Properties of Stearylamine
| Property | Value |
| Chemical Name | 1-Octadecanamine |
| Synonyms | Stearyl amine, 1-Aminooctadecane |
| CAS Number | 124-30-1 |
| Molecular Formula | C₁₈H₃₉N |
| Molecular Weight | 269.52 g/mol |
| Appearance | White waxy solid/crystals |
| Melting Point | 52-54 °C |
| Boiling Point | 348.9 °C at 760 mmHg |
| Solubility | Slightly soluble in acetone, kerosene, and methanol; Soluble in carbon tetrachloride, chloroform, ethanol, isopropanol, and toluene.[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Octadecylammonium acetate |
| Synonyms | This compound, 1-Octadecylamine acetate |
| CAS Number | 2190-04-7 |
| Molecular Formula | C₂₀H₄₃NO₂ |
| Molecular Weight | 329.56 g/mol |
| Appearance | White or pale yellow flakes/powder |
| Melting Point | ~75 °C |
| Boiling Point | 348.9 °C at 760 mmHg |
| Flash Point | 154.1 °C |
| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform.[2] |
Synthesis of this compound
The core of the synthesis is the reaction between the basic amine group (-NH₂) of stearylamine and the acidic carboxylic acid group (-COOH) of acetic acid. This results in a proton transfer, forming the stearylammonium cation and the acetate anion.
Core Chemical Reaction
The chemical equation for this reaction is as follows:
CH₃(CH₂)₁₇NH₂ + CH₃COOH → [CH₃(CH₂)₁₇NH₃]⁺[CH₃COO]⁻
This reaction is typically carried out in a 1:1 molar ratio of stearylamine to acetic acid.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This protocol is based on the principles of acid-base neutralization and general purification techniques for long-chain amine salts.
Materials and Equipment
-
Stearylamine (1-octadecanamine)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Synthesis Procedure
-
Reactant Charging: In a round-bottom flask, place a known amount of stearylamine (e.g., 26.95 g, 0.1 mol).
-
Melting: Gently heat the flask using a heating mantle to approximately 90°C.[3] The stearylamine will melt to form a clear, colorless liquid.
-
Acid Addition: While stirring the molten stearylamine, slowly add an equimolar amount of glacial acetic acid (e.g., 6.01 g, 0.1 mol). The addition should be done cautiously as the neutralization reaction is exothermic.
-
Reaction: Continue stirring the mixture at 90°C for 1-2 hours to ensure the reaction goes to completion.
-
Cooling and Solidification: Turn off the heat and allow the reaction mixture to cool to room temperature. The product will solidify into a waxy solid.
Purification by Recrystallization
-
Dissolution: To the solidified product in the flask, add a minimal amount of hot ethanol to dissolve the this compound.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Expected Yield and Characterization
The expected yield of this reaction is typically high, often exceeding 90%. The final product should be a white to off-white crystalline solid. Characterization can be performed using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
FTIR Spectroscopy: The FTIR spectrum is expected to show the disappearance of the characteristic N-H stretching vibrations of the primary amine in stearylamine and the appearance of broad N-H stretching bands of the ammonium salt. The characteristic C=O stretch of the carboxylic acid will be replaced by the carboxylate anion stretches.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the long alkyl chain of the stearyl group and a singlet for the methyl protons of the acetate group. The protons of the ammonium group will likely appear as a broad singlet.
Signaling Pathways and Applications in Drug Development
While this compound itself does not have a specific signaling pathway it directly targets, its primary role in drug development is to modulate the physicochemical properties of drug delivery systems. The diagram below illustrates the logical relationship of how this compound's properties influence its application in drug delivery.
Conclusion
The synthesis of this compound from stearylamine is a robust and efficient acid-base neutralization reaction. This technical guide has provided a comprehensive overview of this process, including the underlying chemistry, key physicochemical data, a detailed experimental protocol, and the logical workflows for both the synthesis and its application in drug delivery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and effectively utilize this compound in their respective fields. The straightforward nature of the synthesis, coupled with the valuable properties of the product, ensures that this compound will continue to be a relevant and important compound in various scientific and industrial applications.
References
Critical Micelle Concentration of Stearylamine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of stearylamine acetate, a cationic surfactant pivotal in pharmaceutical formulations and drug delivery systems. Due to the limited availability of direct experimental data for this compound's CMC in publicly accessible literature, this guide presents data for structurally analogous long-chain alkylamine and alkylammonium salts to provide a scientifically grounded estimation. Furthermore, it details the standard experimental methodologies for CMC determination and illustrates the cellular uptake mechanisms pertinent to this compound-based nanocarriers.
Understanding Critical Micelle Concentration (CMC)
The critical micelle concentration is the specific concentration of a surfactant at which the individual molecules (monomers) in a solution begin to self-assemble into organized spherical structures known as micelles.[1] This transition is a key characteristic of any surfactant. Below the CMC, the surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[1][2] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.[1][2] The CMC is a crucial parameter in drug delivery, as micelle formation enables the solubilization of poorly water-soluble drugs within the hydrophobic core of the micelles.
Quantitative Data for this compound and Analogous Compounds
Direct, experimentally verified CMC values for this compound (C18 amine acetate) are not readily found in peer-reviewed journals. However, the CMC of surfactants is highly dependent on the length of their hydrophobic alkyl chain. A well-established trend shows that for a homologous series of surfactants, the CMC decreases by approximately an order of magnitude for every two carbons added to the alkyl chain.[2]
To provide a reasonable estimate and context, the following table summarizes the experimentally determined CMC values for shorter-chain primary alkylamines and other C16 and C18 cationic surfactants. This data strongly suggests that the CMC of this compound would be in the low micromolar range.
| Surfactant | Alkyl Chain Length | Head Group | CMC (M) | Temperature (°C) | Comments |
| n-Octylamine | C8 | -NH₂ | Not specified | Not specified | Concentrations above CMC were used for extraction studies.[3] |
| n-Decylamine | C10 | -NH₂ | 9.5 x 10⁻⁴ (non-protonated) | Not specified | CMC is dependent on the degree of protonation.[3] |
| 2.7 x 10⁻³ (75% protonated) | |||||
| Dodecyltrimethylammonium bromide | C12 | -N(CH₃)₃⁺Br⁻ | 0.016 | 25 | A common cationic surfactant for comparison.[1] |
| Hexadecyltrimethylammonium bromide (CTAB) | C16 | -N(CH₃)₃⁺Br⁻ | 9.2 x 10⁻⁴ | 25 | A widely studied cationic surfactant with a longer alkyl chain.[1] |
| Stearylamine (Octadecylamine) | C18 | -NH₂ | Not specified | Not specified | The parent amine of this compound. |
This table is a compilation of data from multiple sources to provide a comparative overview.
Experimental Protocols for CMC Determination
The CMC of a surfactant can be determined using various techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common methods are detailed below.
Surface Tension Measurement
This is a primary and widely used method for determining the CMC.[4][5]
Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules adsorb at the air-water interface. Once the interface is saturated with surfactant monomers, the surface tension reaches a minimum and remains relatively constant with further increases in concentration, as any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4][6]
Typical Experimental Protocol:
-
Preparation of Solutions: A stock solution of this compound is prepared in deionized water or a suitable buffer. A series of dilutions are then made to obtain a range of concentrations, typically spanning several orders of magnitude around the expected CMC.
-
Instrumentation: A tensiometer, equipped with either a Wilhelmy plate or a Du Noüy ring, is used for the measurements.[7] The instrument should be calibrated and the temperature of the sample holder controlled.
-
Measurement: For each concentration, the surface tension is measured. It is crucial to allow the system to reach equilibrium, as the migration of surfactant molecules to the interface can be time-dependent.
-
Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.[4]
Experimental Workflow for CMC Determination by Surface Tensiometry
Caption: Workflow for CMC determination using surface tensiometry.
Conductivity Measurement
This method is suitable for ionic surfactants like this compound.
Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the break in the plot of conductivity versus concentration.[5][8]
Typical Experimental Protocol:
-
Preparation of Solutions: A series of this compound solutions of varying concentrations are prepared in deionized water.
-
Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is used.
-
Measurement: The conductivity of each solution is measured. It is important to ensure thermal equilibrium before taking a reading.
-
Data Analysis: The conductivity is plotted against the this compound concentration. The CMC is determined from the intersection of the two lines of different slopes.[8]
Experimental Workflow for CMC Determination by Conductivity
Caption: Workflow for CMC determination using conductivity measurements.
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe.
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solution. In the aqueous environment below the CMC, the fluorescence of the probe is weak. When micelles form above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the fluorescence intensity versus the surfactant concentration and identifying the point of sharp change.[2][9]
Typical Experimental Protocol:
-
Preparation of Solutions: A series of this compound solutions are prepared. A small, constant amount of a fluorescent probe (e.g., pyrene) is added to each solution.
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission. The excitation and emission wavelengths are set according to the specific probe being used.
-
Measurement: The fluorescence intensity of each solution is measured.
-
Data Analysis: The fluorescence intensity is plotted against the this compound concentration. The CMC is determined from the inflection point of the resulting curve.[6]
Experimental Workflow for CMC Determination by Fluorescence Spectroscopy
Caption: Workflow for CMC determination using fluorescence spectroscopy.
Role in Drug Delivery and Cellular Uptake
This compound is frequently incorporated into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, to impart a positive surface charge. This positive charge is crucial for enhancing the interaction of the nanocarriers with the negatively charged cell membranes of target cells, thereby promoting cellular uptake.[10]
The primary mechanism for the internalization of positively charged nanoparticles is endocytosis . While specific signaling pathways directly triggered by this compound are not well-defined, the process of endocytosis itself involves a complex cascade of cellular signaling events. The general pathway is illustrated below.
Cellular Uptake Mechanism of Cationic Nanoparticles
Caption: Generalized pathway of cationic nanoparticle uptake by a cell.
Description of the Cellular Uptake Process:
-
Electrostatic Interaction: The positively charged nanoparticles containing this compound are attracted to the negatively charged surface of the cell membrane.
-
Endocytosis: This interaction triggers the cell to internalize the nanoparticle through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle.
-
Endosomal Trafficking: The nanoparticle is initially enclosed within an early endosome.
-
Drug Release: The endosome matures and may fuse with a lysosome, an acidic organelle containing degradative enzymes. The low pH of the lysosome can trigger the release of the encapsulated drug. Alternatively, some nanocarrier formulations are designed to escape the endosome before lysosomal fusion, releasing their contents directly into the cytoplasm. This process is known as endosomal escape.
Conclusion
While a definitive CMC value for this compound remains to be widely published, its structural similarity to other long-chain cationic surfactants allows for a reasonable estimation in the low micromolar range. The established methodologies of surface tensiometry, conductivity measurement, and fluorescence spectroscopy provide robust and reliable means for its experimental determination. The primary role of this compound in drug delivery is to confer a positive charge to nanocarriers, thereby enhancing cellular uptake via endocytosis. A thorough understanding of these principles is essential for the rational design and development of effective nanomedicines.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. justagriculture.in [justagriculture.in]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
Stearylamine Acetate for Surface Functionalization of Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of stearylamine acetate in the surface functionalization of nanoparticles. This compound is a cationic lipid that is widely employed to modify the surface of various nanoparticle formulations, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles such as those made from poly(lactic-co-glycolic acid) (PLGA). The primary purpose of this functionalization is to impart a positive surface charge to the nanoparticles, which has significant implications for their interaction with biological systems, particularly in the context of drug delivery.
The positive charge conferred by stearylamine enhances the electrostatic interaction of nanoparticles with negatively charged cell membranes, thereby promoting cellular uptake. This guide will delve into the physicochemical properties of this compound, detailed methodologies for the preparation and functionalization of nanoparticles, the impact of surface modification on nanoparticle characteristics, and the mechanisms of cellular uptake.
Physicochemical Properties of this compound
This compound is the acetate salt of stearylamine, a long-chain primary amine. Its physicochemical properties are crucial for its role in nanoparticle formulation.
| Property | Value | Reference |
| Synonyms | Octadecylamine Acetate, 1-Octadecanamine acetate | [1] |
| CAS Number | 2190-04-7 | [1] |
| Molecular Formula | C20H43NO2 | [2] |
| Molecular Weight | 329.561 g/mol | [2] |
| Appearance | White or pale yellow flakes/solid | [3] |
| Melting Point | 75 °C | [2] |
| Boiling Point | 348.9 °C at 760 mmHg | [2] |
| Flash Point | 154.1 °C | [2] |
Impact of Stearylamine Functionalization on Nanoparticle Properties
The incorporation of stearylamine into nanoparticle formulations has a profound effect on their physicochemical characteristics, which in turn influences their biological behavior. The most notable changes are observed in the particle size and surface charge (zeta potential).
Table 1: Effect of Stearylamine on Solid Lipid Nanoparticle (SLN) Properties
This table summarizes the properties of paclitaxel-loaded SLNs formulated with stearylamine.
| Formulation Code | Stearylamine (mmol) | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| SLN9 (unloaded) | 0.23 | 70 ± 11.6 | 0.165 ± 0.04 | +40.2 ± 1.5 | - |
| P-SLN1 | 0.23 | 89 ± 8.8 | 0.168 ± 0.03 | +38.2 ± 1.1 | 58.6 ± 4.2 |
| P-SLN2 | 0.23 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | 75.42 ± 1.5 |
| P-SLN3 | 0.23 | 129 ± 5.1 | 0.157 ± 0.07 | +38.0 ± 2.3 | 53.0 ± 2.3 |
Data adapted from a study on paclitaxel-loaded stearylamine-based SLNs.
Table 2: Effect of Stearylamine on Cationic Lipid Nanoparticle Properties for siRNA Delivery
This table illustrates the characteristics of a cationic lipid nanoparticle formulation (F4) containing stearylamine (ODA) for siRNA delivery.
| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F4 (with Stearylamine) | 152.4 ± 0.36 | <0.5 | +45.7 ± 4.2 |
Data adapted from a study on cationic lipid nanoparticles for Chikungunya virus treatment.[4]
Experimental Protocols
Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs) by a Modified Solvent Injection Method
This protocol describes the formulation of paclitaxel-loaded SLNs using stearylamine as the lipid component.
Materials:
-
Stearylamine
-
Paclitaxel
-
Soya lecithin
-
Poloxamer 188 (Pluronic F68)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve stearylamine and paclitaxel in ethanol.
-
-
Preparation of the Aqueous Phase:
-
Dissolve soya lecithin and Poloxamer 188 in deionized water.
-
-
Nanoparticle Formation:
-
Heat both the organic and aqueous phases to a temperature above the melting point of stearylamine (e.g., 80°C).
-
Inject the organic phase into the aqueous phase under constant stirring using a magnetic stirrer.
-
The resulting oil-in-water emulsion is then homogenized at high speed (e.g., 20,000 rpm) for a specified duration to form a nanoemulsion.
-
-
Solidification and Purification:
-
Cool the nanoemulsion in an ice bath to allow the solidification of the lipid nanoparticles.
-
The resulting SLN dispersion can be purified by dialysis against deionized water to remove any unentrapped drug and excess surfactants.
-
-
Characterization:
-
The particle size, polydispersity index, and zeta potential of the SLNs are determined by dynamic light scattering (DLS).
-
The entrapment efficiency of paclitaxel is quantified using a suitable analytical method such as high-performance liquid chromatography (HPLC) after separating the unentrapped drug from the nanoparticles.
-
Cellular Uptake Pathway of Stearylamine-Functionalized Nanoparticles
The primary advantage of using stearylamine for surface functionalization is to enhance the cellular uptake of nanoparticles. The positive surface charge of these nanoparticles facilitates their interaction with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids. This electrostatic interaction is a key initiating step for the internalization of the nanoparticles, which predominantly occurs through endocytosis.
Caption: Cellular uptake of stearylamine-functionalized nanoparticles.
The diagram above illustrates the general pathway for the cellular uptake of cationic nanoparticles. The process begins with the electrostatic attraction between the positively charged nanoparticle and the negatively charged cell surface. This interaction triggers endocytosis, leading to the engulfment of the nanoparticle into an early endosome. The endosome then matures into a late endosome, and a portion of the nanoparticles may escape from the endosome into the cytoplasm, releasing their therapeutic payload. Alternatively, the late endosome can fuse with a lysosome, where the nanoparticle is degraded, leading to the release of the encapsulated drug.
Conclusion
This compound is a valuable excipient for the surface functionalization of nanoparticles in drug delivery applications. Its ability to impart a positive surface charge significantly enhances the interaction of nanoparticles with cells, leading to improved cellular uptake and potentially greater therapeutic efficacy. The formulation of stearylamine-containing nanoparticles requires careful optimization of process parameters to achieve the desired particle size, surface charge, and drug loading. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the potential of stearylamine-functionalized nanoparticles in their work. Further research is warranted to fully elucidate the comparative drug release kinetics of these functionalized nanoparticles against their neutral or anionic counterparts to provide a more complete picture of their performance as drug delivery vehicles.
References
An In-depth Technical Guide to the Thermal Analysis of Stearylamine Acetate-Containing Liposomes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of liposomes incorporating stearylamine acetate. The inclusion of stearylamine, a cationic lipid, imparts a positive surface charge to liposomes, which is crucial for enhancing their interaction with negatively charged biological membranes and improving drug delivery. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the physicochemical stability and phase behavior of these liposomal formulations. This guide details the experimental protocols for liposome preparation and thermal analysis, presents quantitative data in a structured format, and visualizes the experimental workflows.
Introduction to the Thermal Behavior of Liposomes
Lipid bilayers exhibit a characteristic phase behavior, transitioning from a rigid, ordered "gel" phase to a more fluid, disordered "liquid-crystalline" phase as the temperature increases.[1][2][3] This main phase transition occurs at a specific temperature (Tm) and is a critical parameter for liposome stability and drug release characteristics. The incorporation of molecules like this compound can influence this phase behavior.
Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with phase transitions in materials as a function of temperature. For liposomes, DSC can determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH), providing insights into the fluidity and stability of the lipid bilayer.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the liposome formulation and to quantify the amount of encapsulated material and lipid components based on their decomposition profiles.
Experimental Protocols
The thin-film hydration method is a widely used technique for preparing liposomes.[1][2][3][4][5]
Materials:
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
This compound
-
Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve the desired molar ratios of phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid to ensure efficient hydration.
-
Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
2.2.1. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Transfer a precise amount of the liposomal suspension (typically 5-10 mg) into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent water evaporation during the analysis. An empty, sealed pan is used as a reference.
-
Analysis: Place the sample and reference pans in the DSC instrument. Heat the samples at a constant rate (e.g., 5-10 °C/min) over a specified temperature range that encompasses the expected phase transition of the lipids.
-
Data Acquisition: Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the DSC thermogram.
2.2.2. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the lyophilized (freeze-dried) liposome sample into a TGA crucible.
-
Analysis: Place the crucible in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).
-
Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting TGA curve will show mass loss at temperatures corresponding to the decomposition of different components.
Data Presentation
The following tables summarize hypothetical quantitative data for the thermal analysis of this compound-containing liposomes. This data is illustrative and intended to demonstrate how experimental results would be presented.
Table 1: DSC Data for Liposomes with Varying this compound Content
| Formulation (Molar Ratio DPPC:Chol:SA-Acetate) | Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (J/g) |
| 90:10:0 | 41.5 | 35.2 |
| 85:10:5 | 42.1 | 33.8 |
| 80:10:10 | 42.8 | 31.5 |
| 70:10:20 | 43.5 | 28.9 |
SA-Acetate: this compound
Table 2: TGA Data for Different Liposomal Formulations
| Formulation | Initial Decomposition Temperature (°C) | Mass Loss at 200°C (%) | Mass Loss at 400°C (%) | Final Residue at 600°C (%) |
| Empty Liposomes (DPPC:Chol) | ~220 | 5.2 | 65.8 | 2.1 |
| Drug-Loaded Liposomes | ~215 | 6.1 | 72.3 | 1.8 |
| SA-Acetate Liposomes | ~225 | 4.9 | 68.5 | 2.5 |
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for liposome preparation and thermal analysis.
Caption: Workflow for preparing this compound-containing liposomes.
References
- 1. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Preparing Stearylamine Acetate-Based Liposomes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stearylamine (SA), a cationic lipid, is a critical component in the formulation of cationic liposomes. These liposomes are effective non-viral vectors for drug and gene delivery. The incorporation of stearylamine imparts a net positive charge to the liposome surface, which enhances their interaction with negatively charged cell membranes, thereby facilitating cellular uptake. Stearylamine-based liposomes have also been investigated for their intrinsic therapeutic properties, including anti-parasitic activity. The physicochemical properties of these liposomes, such as particle size, zeta potential, and encapsulation efficiency, are crucial for their in vivo performance and can be modulated by adjusting the formulation and preparation parameters.
This document provides a detailed protocol for the preparation of stearylamine acetate-based liposomes using the thin-film hydration method followed by sonication and extrusion for size reduction. It also outlines the key characterization techniques to ensure the quality and consistency of the prepared liposomes.
Experimental Workflow
The overall workflow for the preparation and characterization of this compound-based liposomes is depicted below.
Caption: Workflow for Stearylamine Liposome Preparation and Characterization.
Quantitative Data Summary
The following tables summarize the physicochemical properties of various stearylamine-based liposome formulations reported in the literature. These tables are intended to provide a comparative overview to guide formulation development.
Table 1: Effect of Lipid Composition on Physicochemical Properties
| Formulation Code | Molar Ratio (Phosphatidylcholine:Cholesterol:Stearylamine) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SA-Lipo-1 | 12.0:5.0:5.0 | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2[1][2] |
| SA-Lipo-2 | 7:2:1 (DPPC:Chol:DOAB) | - | - | - |
| SA-Lipo-3 | 1:1 (DPPC:DOAB) | - | - | - |
| P-SLN2 | 0.23 mmol Stearylamine | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8[3] |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DOAB: dioctadecyldimethylammonium bromide (a cationic lipid similar to stearylamine). Data for SA-Lipo-2 and SA-Lipo-3 were focused on transfection efficiency rather than specific physicochemical values in the provided context.
Table 2: Influence of Drug Loading on Liposome Characteristics
| Formulation Code | Stearylamine (mmol) | Paclitaxel (mmol) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN9 (unloaded) | 0.23 | 0.0 | 70 ± 11.6 | 0.165 ± 0.04 | +40.2 ± 1.5 | - |
| P-SLN1 | 0.23 | 0.05 | 89 ± 8.8 | 0.168 ± 0.03 | +38.2 ± 1.1 | 58.6 ± 4.2 |
| P-SLN2 | 0.23 | 0.25 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | 75.42 ± 1.5[3] |
| P-SLN3 | 0.23 | 0.5 | 129 ± 5.1 | 0.157 ± 0.07 | +38.0 ± 2.3 | 53.0 ± 2.3 |
Experimental Protocols
Preparation of this compound-Based Liposomes by Thin-Film Hydration
This protocol is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[4][5]
Materials:
-
Phosphatidylcholine (e.g., L-α-Phosphatidylcholine)
-
Cholesterol
-
Stearylamine
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Bath sonicator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
Accurately weigh the desired amounts of phosphatidylcholine, cholesterol, and stearylamine. The molar ratio will influence the final properties of the liposomes (see Table 1).
-
Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[6] Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.[7]
-
Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent. For complete removal, the flask can be placed under high vacuum overnight.[8]
-
-
Hydration:
-
Pre-heat the aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This process results in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.[4]
-
Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid transition temperature, with occasional agitation.
-
-
Size Reduction (Sonication and Extrusion):
-
Sonication: To reduce the size of the MLVs and create smaller vesicles, place the liposomal suspension in a bath sonicator. Sonicate for 15-30 minutes.[6] Monitor the temperature to avoid overheating and lipid degradation. This process generally produces small unilamellar vesicles (SUVs).
-
Extrusion: For a more uniform size distribution, the liposome suspension should be extruded.[6]
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the liposome suspension to a syringe and pass it through the extruder to another syringe.
-
Repeat this process an odd number of times (e.g., 11-21 passes) to ensure that the entire sample passes through the membrane.[9] This method produces large unilamellar vesicles (LUVs) with a defined size.
-
-
-
Storage:
-
Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to purge the container with nitrogen to prevent lipid oxidation.
-
Characterization of this compound-Based Liposomes
a) Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the PDI, which indicates the width of the size distribution.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.[10]
-
Perform the measurement in triplicate and report the average values.
-
b) Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry, often integrated into DLS instruments, measures the electrophoretic mobility of the liposomes in an electric field, which is then converted to the zeta potential. This value indicates the surface charge of the vesicles.
-
Procedure:
-
Dilute the liposome suspension with filtered deionized water or a low ionic strength buffer.
-
Inject the sample into the specific zeta potential cell.
-
Measure the zeta potential using the DLS instrument.[10]
-
Perform the measurement in triplicate and report the average values. For stearylamine-based liposomes, a positive zeta potential is expected.[11]
-
c) Encapsulation Efficiency (%EE)
-
Principle: This method determines the percentage of the drug that is successfully entrapped within the liposomes. It involves separating the unencapsulated (free) drug from the liposomes.
-
Procedure:
-
Place an aliquot of the liposome suspension in a centrifuge tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 30-60 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
To determine the total drug concentration, disrupt a separate aliquot of the un-centrifuged liposome suspension with a suitable solvent (e.g., methanol, Triton X-100) and measure the drug concentration.
-
Calculate the %EE using the following formula:
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the formulation components and the resulting physicochemical properties of the this compound-based liposomes.
Caption: Factors Influencing Liposome Properties.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. researchgate.net [researchgate.net]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 8. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 9. protocols.io [protocols.io]
- 10. azonano.com [azonano.com]
- 11. brookhaveninstruments.com [brookhaveninstruments.com]
Application Notes and Protocols for Thin-Film Hydration Method for Stearylamine Acetate Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules such as drugs and nucleic acids. The positive charge on their surface facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. Stearylamine, a cationic lipid, is frequently incorporated into liposomal formulations to impart a positive surface charge. When stearylamine is used in its acetate salt form, it offers good solubility in organic solvents, aiding in the initial stages of liposome preparation.
The thin-film hydration method is a widely used, straightforward technique for the preparation of liposomes.[1][2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs). Subsequent size reduction techniques, such as sonication or extrusion, can be employed to produce unilamellar vesicles (ULVs) with a more uniform size distribution.[1][3]
These application notes provide a detailed protocol for the preparation of stearylamine acetate liposomes using the thin-film hydration method, along with methods for their characterization.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of a neutral phospholipid (e.g., phosphatidylcholine), cholesterol, and this compound.
Materials:
-
Phosphatidylcholine (PC) or other neutral phospholipid
-
Cholesterol (CH)
-
This compound (SA-Ac)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution. The molar ratio of the components can be varied to optimize the liposome characteristics (see Table 1).
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the phospholipid. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a stream of nitrogen gas for 15-30 minutes to remove any residual organic solvent. For complete removal, place the flask in a desiccator under vacuum overnight.
-
Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipids. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). For hydrophilic drug encapsulation, the drug should be dissolved in the hydration buffer. For lipophilic drugs, they should be co-dissolved with the lipids in the organic solvent in step 1.[3]
-
Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension using a bath sonicator or a probe sonicator. Sonication should be performed in an ice bath to prevent lipid degradation due to excessive heat.
-
Size Reduction (Extrusion - Optional but Recommended): For a more uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated 10-20 times to obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]
-
Purification: To remove unencapsulated drug, the liposome suspension can be purified by dialysis, gel filtration chromatography, or ultracentrifugation.
-
Storage: Store the final liposome suspension at 4°C.
Protocol 2: Characterization of this compound Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension with the hydration buffer. Measure the particle size and PDI using a DLS instrument. The PDI value indicates the homogeneity of the liposome size distribution, with values below 0.3 being desirable.
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the liposome suspension with the hydration buffer. Measure the zeta potential to determine the surface charge of the liposomes. A positive zeta potential confirms the incorporation of stearylamine.
3. Encapsulation Efficiency (%EE):
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the unencapsulated drug from the liposome suspension using one of the purification methods mentioned in Protocol 1.
-
Quantify the amount of unencapsulated drug in the supernatant/filtrate (Free Drug).
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the total amount of drug (Total Drug).
-
Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
4. In Vitro Drug Release Study:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of drug released in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative percentage of drug released against time.
-
Data Presentation
The following tables summarize typical quantitative data for stearylamine-containing liposomes prepared by the thin-film hydration method.
Table 1: Effect of Stearylamine Molar Ratio on Physicochemical Properties of Liposomes
| Phospholipid:Cholesterol:Stearylamine (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 7:2:0.5 | 150 ± 15 | 0.25 ± 0.05 | +25 ± 5 |
| 7:2:1 | 180 ± 20 | 0.28 ± 0.06 | +40 ± 7 |
| 7:2:2 | 210 ± 25 | 0.32 ± 0.07 | +55 ± 8 |
Data are presented as mean ± standard deviation and are representative values from literature. Actual values may vary depending on the specific lipids and preparation conditions.
Table 2: Encapsulation Efficiency of Model Drugs in Stearylamine Liposomes
| Drug | Drug Type | Encapsulation Efficiency (%) |
| Doxorubicin | Hydrophilic | 45 ± 5 |
| Paclitaxel | Lipophilic | 85 ± 7 |
| siRNA | Nucleic Acid | 90 ± 6 |
Data are presented as mean ± standard deviation and are representative values from literature.
Table 3: In Vitro Drug Release from Stearylamine Liposomes
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 4 | 12 ± 2 | 35 ± 3 |
| 8 | 20 ± 3 | 55 ± 4 |
| 12 | 28 ± 4 | 70 ± 5 |
| 24 | 40 ± 5 | 85 ± 6 |
Data are presented as mean ± standard deviation and are representative values for a hydrophilic drug.
Visualizations
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
Application Notes and Protocols for Stearylamine Acetate in Transdermal Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearylamine acetate, a cationic lipid, is a valuable excipient in the development of novel transdermal drug delivery systems. Its primary function is to impart a positive surface charge to lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and liposomes. This positive charge enhances the interaction of the nanocarriers with the negatively charged skin surface, potentially leading to increased drug permeation and improved therapeutic outcomes. Furthermore, the incorporation of stearylamine can enhance the encapsulation efficiency of certain drugs within these vesicles. These application notes provide a comprehensive overview of the use of this compound in transdermal drug delivery, including detailed experimental protocols for formulation, characterization, and evaluation.
Mechanism of Action
The enhanced skin permeation associated with this compound-based formulations is primarily attributed to the electrostatic interaction between the positively charged nanocarriers and the negatively charged surface of the stratum corneum. This interaction is believed to disrupt the highly organized lipid bilayers of the skin's outermost layer, creating transient pores and increasing its fluidity, thereby facilitating drug penetration. Nanoparticles can enhance drug penetration through hair follicles and by disrupting the intercellular lipid domains of the stratum corneum.[1]
Data Presentation
While specific quantitative data for the transdermal permeation enhancement of various drugs using this compound is proprietary and varies widely depending on the drug and formulation, the following tables provide a template for presenting such data once obtained through the protocols outlined below.
Table 1: In Vitro Transdermal Permeation Parameters
| Formulation ID | Drug | This compound Conc. (%) | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Transdermal Flux (µg/cm²/hr) | Enhancement Ratio* |
| F1 | [Drug Name] | 0 | [Value] | [Value] | [Value] | [Value] | 1.0 |
| F2 | [Drug Name] | 0.5 | [Value] | [Value] | [Value] | [Value] | [Value] |
| F3 | [Drug Name] | 1.0 | [Value] | [Value] | [Value] | [Value] | [Value] |
| F4 | [Drug Name] | 1.5 | [Value] | [Value] | [Value] | [Value] | [Value] |
*Enhancement Ratio = Transdermal Flux of Test Formulation / Transdermal Flux of Control Formulation (without this compound)
Table 2: Skin Irritation Study Results (Draize Test Scoring)
| Formulation ID | Erythema Score (0-4) | Edema Score (0-4) | Primary Irritation Index (PII) | Irritation Classification |
| Control (Saline) | [Value] | [Value] | [Value] | Non-irritating |
| F2 | [Value] | [Value] | [Value] | [e.g., Slightly irritating] |
| F3 | [Value] | [Value] | [Value] | [e.g., Moderately irritating] |
| F4 | [Value] | [Value] | [Value] | [e.g., Severely irritating] |
Table 3: Formulation Stability Data (Storage at 4°C)
| Formulation ID | Time (Months) | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Content (%) |
| F3 | 0 | [Initial Value] | [Initial Value] | [Initial Value] |
| F3 | 1 | [Value] | [Value] | [Value] |
| F3 | 3 | [Value] | [Value] | [Value] |
| F3 | 6 | [Value] | [Value] | [Value] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a modified solvent injection method for preparing paclitaxel-loaded SLNs.[2][3]
Materials:
-
Stearylamine
-
Drug (e.g., Paclitaxel)
-
Surfactant (e.g., Poloxamer 188/Pluronic F68)
-
Co-surfactant (e.g., Soya lecithin)
-
Organic Solvent (e.g., Dichloromethane/Ether mixture)
-
Aqueous phase (e.g., Deionized water)
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Injection needle
-
Water bath
Procedure:
-
Dissolve stearylamine, the active drug, and the co-surfactant (soya lecithin) in the organic solvent mixture.
-
Prepare the aqueous phase by dissolving the surfactant (Poloxamer 188) in deionized water.
-
Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid.
-
Inject the organic lipid phase into the aqueous phase under continuous homogenization at a specified speed (e.g., 20,000 rpm).[2]
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the SLNs.
-
The SLN dispersion can then be further processed, for example, by incorporation into a gel base for topical application.
Preparation of this compound SLNs.
Protocol 2: In Vitro Drug Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for evaluating the transdermal permeation of a drug from a prepared formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., Phosphate buffered saline, pH 7.4)
-
Prepared drug formulation
-
Control formulation
Equipment:
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C.
-
Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the transdermal flux.
References
Application Notes and Protocols: Stearylamine Acetate for Enhancing Oral Bioavailability of Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearylamine acetate, the salt of the cationic lipid stearylamine and acetic acid, is a key excipient in the development of advanced drug delivery systems, particularly for enhancing the oral bioavailability of poorly soluble and/or permeable drugs. Its primary application lies in the formulation of cationic solid lipid nanoparticles (SLNs). The positive charge imparted by stearylamine promotes mucoadhesion within the gastrointestinal (GI) tract, increasing the residence time and facilitating closer contact with the absorptive epithelium. This leads to improved drug absorption and overall bioavailability. These application notes provide an overview of the mechanisms, formulation strategies, and relevant data, followed by detailed experimental protocols.
Mechanism of Action
The enhanced oral bioavailability of drugs formulated with this compound-containing nanoparticles is primarily attributed to the following mechanisms:
-
Mucoadhesion: The GI mucus layer is net negatively charged due to the presence of sialic acid and sulfate residues in mucin glycoproteins. Cationic nanoparticles formulated with this compound exhibit strong electrostatic interactions with the mucus layer. This bioadhesion prolongs the residence time of the drug carrier in the GI tract, providing a longer window for drug release and absorption.
-
Enhanced Permeation: The close and prolonged contact of the nanoparticles with the intestinal epithelium can lead to a temporary and reversible opening of the tight junctions between epithelial cells, allowing for paracellular transport of the encapsulated drug.
-
Cellular Uptake: The positive surface charge of the nanoparticles can also enhance their uptake by enterocytes and M-cells of the Peyer's patches through endocytosis, providing a pathway for lymphatic transport and avoiding first-pass metabolism in the liver.
Data Presentation
The following tables summarize the quantitative data from studies demonstrating the enhanced oral bioavailability of various drugs when formulated with stearylamine-containing nanoparticles.
| Drug | Formulation Details | Animal Model | Fold Increase in Oral Bioavailability (AUC) | Reference |
| Paclitaxel | Stearylamine-based Solid Lipid Nanoparticles (SLNs) | Swiss albino mice | ~10-fold | [1] |
| Atorvastatin | Stearic acid modified gelatin nanoparticles | Not specified | ~4.84-fold | |
| Tamoxifen | α-lipoic acid-stearylamine conjugate-based SLNs | Sprague Dawley rats | 1.59-fold | [2] |
| Formulation | Drug | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Stearylamine SLNs | Paclitaxel | 96 ± 4.4 | +39.1 ± 0.8 | 75.42 ± 1.5 |
| α-lipoic acid-stearylamine conjugate-based SLNs | Tamoxifen | 261.08 ± 2.13 | Not specified | 40.73 ± 2.83 |
| Stearylamine-containing SLNs | siRNA | ~152 | +45.7 | Not specified |
Experimental Protocols
Two common methods for preparing this compound-based solid lipid nanoparticles are the modified solvent injection technique and the solvent emulsification-diffusion method.
Protocol 1: Modified Solvent Injection Method for Paclitaxel-Loaded Stearylamine SLNs
This protocol is based on the methodology described for enhancing the oral bioavailability of paclitaxel.
Materials:
-
Paclitaxel
-
Stearylamine (or this compound)
-
Soya lecithin
-
Poloxamer 188 (Pluronic F-68)
-
Ethanol (or other suitable organic solvent)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
High-speed homogenizer
-
Syringe with a fine gauge needle
-
Beakers and other standard laboratory glassware
-
Particle size and zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of stearylamine (e.g., 0.23 mmol) and soya lecithin (e.g., 0.175 mmol) in 5 mL of ethanol.
-
Add the desired amount of paclitaxel to this organic solution and ensure it is completely dissolved.
-
-
Preparation of the Aqueous Phase:
-
Prepare a 1.5% (w/v) aqueous solution of Poloxamer 188 in deionized water.
-
Heat the aqueous phase to a temperature slightly above the melting point of the lipid phase (e.g., 60-70°C) and maintain this temperature under constant stirring (e.g., 600 rpm).
-
-
Formation of Nanoparticles:
-
Draw the organic phase into a syringe fitted with a fine gauge needle.
-
Inject the organic phase slowly and dropwise into the heated aqueous phase under continuous high-speed homogenization (e.g., 10,000 - 15,000 rpm).
-
Continue homogenization for a defined period (e.g., 15-30 minutes) to ensure the formation of a homogenous nanoemulsion and to evaporate the organic solvent.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring to facilitate the solidification of the lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified by dialysis against deionized water to remove any unentrapped drug and excess surfactant.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using dynamic light scattering.
-
Measure the entrapment efficiency and drug loading capacity using HPLC after separating the free drug from the nanoparticles (e.g., by ultracentrifugation).
-
Protocol 2: Solvent Emulsification-Diffusion Method for Tamoxifen-Loaded Stearylamine-based SLNs
This protocol is adapted from methodologies used for formulating SLNs with other lipophilic drugs.[2]
Materials:
-
Tamoxifen
-
Stearylamine-α-lipoic acid conjugate (or a mixture of stearylamine and another solid lipid like glyceryl monostearate)
-
Polyvinyl alcohol (PVA) or another suitable stabilizer
-
Ethyl acetate (or another partially water-miscible solvent)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
-
Particle size and zeta potential analyzer
-
HPLC system
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the stearylamine-lipid mixture and tamoxifen in a suitable volume of ethyl acetate.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution of a stabilizer (e.g., 1-2% w/v PVA).
-
Saturate the aqueous phase with ethyl acetate by stirring for a period of time and then allowing the phases to separate.
-
-
Emulsification:
-
Add the organic phase to the saturated aqueous phase.
-
Emulsify the mixture using a high-speed homogenizer (e.g., 10,000 rpm for 10 minutes) or a probe sonicator to form an oil-in-water emulsion.
-
-
Diffusion and Nanoparticle Formation:
-
Add a large volume of deionized water (e.g., 2-4 times the volume of the emulsion) to the emulsion under constant stirring.
-
This dilution step causes the ethyl acetate to diffuse from the oil droplets into the aqueous phase, leading to the precipitation of the lipid as solid nanoparticles.
-
-
Solvent Removal:
-
Remove the ethyl acetate from the nanoparticle dispersion using a rotary evaporator under reduced pressure.
-
-
Purification and Concentration:
-
The SLN dispersion can be washed and concentrated by ultracentrifugation and resuspension in deionized water.
-
-
Characterization:
-
Perform characterization of particle size, PDI, zeta potential, entrapment efficiency, and drug loading as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for preparing this compound-based solid lipid nanoparticles.
Caption: Mechanism of enhanced oral drug absorption by cationic solid lipid nanoparticles.
References
Application Notes and Protocols for Stearylamine Acetate Nanoemulsions in Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearylamine acetate-based cationic nanoemulsions are a promising non-viral vector for gene delivery. Their positive surface charge, conferred by the stearylamine, facilitates the electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA). This interaction leads to the formation of stable nanoemulsion-nucleic acid complexes that can efficiently transfect cells. The small droplet size of these nanoemulsions, typically below 200 nm, allows for effective cellular uptake. This document provides detailed protocols for the formulation, characterization, and in vitro application of this compound nanoemulsions for gene delivery.
Data Presentation
Table 1: Formulation and Physicochemical Properties of this compound Nanoemulsions
| Formulation Component | Concentration (% w/v) | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Rice Bran Oil | 10 | < 200 | Not Specified | > +30 | [1][2][3] |
| Sorbitan Oleate/PEG-30 Castor Oil | 10 | < 200 | Not Specified | > +30 | [3] |
| Stearylamine | 1 | 119.0 | Not Specified | Not Specified | [4] |
| Egg Phosphatidylcholine | 2 | 119.0 | Not Specified | Not Specified | [4] |
| Capmul MCM | 5 | 81.6 ± 3.56 | Not Specified | Not Specified | [4] |
| Didodecyldimethylammonium bromide (DDAB) | 0.5 | 81.6 ± 3.56 | Not Specified | Not Specified | [4] |
| Phospholipid | 1 | 81.6 ± 3.56 | Not Specified | Not Specified | [4] |
| Poloxamer 188 | 1 | 81.6 ± 3.56 | Not Specified | Not Specified | [4] |
| Glycerol | 2.25 | 81.6 ± 3.56 | Not Specified | Not Specified | [4] |
Table 2: In Vitro Gene Delivery Efficiency and Cytotoxicity
| Cell Line | Nucleic Acid | Nanoemulsion:Nucleic Acid Ratio (w/w or N/P) | Transfection Efficiency | Cytotoxicity | Reference |
| MRC-5 (human lung fetus) | pIRES2-EGFP | 5:9 (Nitrogen:Phosphate) | Not Quantified | Dose-dependent | [1][2] |
| HEK (human embryonic kidney) | pDNA | 1:1 to 10:1 | Excellent cellular uptake | Cytotoxicity observed at 1:1 ratio | [4] |
| Mesenchymal stem cells | noggin siRNA | Not Specified | More efficient than Lipofectamine 2000 | Not Specified | [3] |
| Fibroblasts (MPS I patient) | pIDUA | +4/- (charge ratio) | Significant transfection efficiency | Not Specified | [5] |
Experimental Protocols
Formulation of this compound Nanoemulsions
This protocol describes the preparation of this compound nanoemulsions using a high-pressure homogenization method. The formulation composition can be optimized using a pseudo-ternary phase diagram.
1.1. Materials:
-
Oil Phase: e.g., Medium-chain triglycerides (MCT), Rice Bran Oil
-
Aqueous Phase: Deionized water
-
Cationic Lipid: Stearylamine
-
Surfactant: e.g., Sorbitan oleate, PEG-30 Castor Oil, Egg Phosphatidylcholine
-
Co-surfactant: e.g., Ethanol
-
Acetic Acid
1.2. Equipment:
-
High-pressure homogenizer
-
Magnetic stirrer
-
Probe sonicator
-
Vortex mixer
1.3. Protocol for Pseudo-Ternary Phase Diagram Construction:
A pseudo-ternary phase diagram is crucial for determining the optimal ratio of oil, surfactant/co-surfactant (S/CoS), and aqueous phase to form a stable nanoemulsion.
-
Prepare Stock Solutions: Prepare mixtures of the oil phase and the S/CoS mixture at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Titration: For each oil-S/CoS mixture, titrate with the aqueous phase (deionized water) dropwise under constant stirring.
-
Observation: Observe the mixture for transparency and homogeneity. The point at which the mixture becomes turbid or shows phase separation indicates the boundary of the nanoemulsion region.
-
Plotting: Plot the data on a triangular graph to construct the pseudo-ternary phase diagram. The vertices of the triangle represent 100% of the oil phase, the S/CoS mixture, and the aqueous phase.
1.4. Nanoemulsion Preparation Protocol:
-
Prepare the Oil Phase: Dissolve stearylamine and any other oil-soluble components in the chosen oil.
-
Prepare the Aqueous Phase: Dissolve the surfactant and any water-soluble components in deionized water. Adjust the pH to the desired level (e.g., pH 5.0) with acetic acid to protonate the stearylamine.
-
Pre-emulsification: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000-2000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi) until a translucent nanoemulsion is formed.
-
Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm syringe filter.[1][2]
Characterization of Nanoemulsions
2.1. Droplet Size and Zeta Potential Analysis:
-
Sample Preparation: Dilute the nanoemulsion with deionized water to an appropriate concentration.
-
Measurement: Analyze the diluted sample using a Dynamic Light Scattering (DLS) instrument to determine the average droplet size, polydispersity index (PDI), and zeta potential.
2.2. Agarose Gel Retardation Assay:
This assay confirms the complexation of the cationic nanoemulsion with the negatively charged nucleic acid.
-
Complex Formation: Prepare nanoemulsion-nucleic acid complexes at different weight ratios (or N/P ratios). Incubate at room temperature for 20-30 minutes.
-
Gel Electrophoresis: Load the complexes onto a 1% agarose gel containing a nucleic acid stain (e.g., ethidium bromide). Run the gel at a constant voltage (e.g., 100 V) for a specified time.
-
Visualization: Visualize the gel under UV illumination. The retardation of nucleic acid migration in the gel, compared to the naked nucleic acid control, indicates successful complexation.
In Vitro Gene Delivery
3.1. Cell Culture:
Maintain the desired cell line (e.g., HEK293, HeLa) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
3.2. Transfection Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of transfection.
-
Complex Preparation: On the day of transfection, prepare the nanoemulsion-nucleic acid complexes as described in the gel retardation assay protocol.
-
Transfection: Replace the cell culture medium with a fresh, serum-free medium. Add the nanoemulsion-nucleic acid complexes to the cells and incubate for 4-6 hours.
-
Post-transfection: After the incubation period, replace the transfection medium with a complete growth medium and incubate for an additional 24-48 hours.
3.3. Gene Expression Analysis (Reporter Gene Assay):
If a reporter gene (e.g., luciferase, GFP) is used, quantify its expression 24-48 hours post-transfection.
-
For GFP: Visualize the cells under a fluorescence microscope.
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with different concentrations of the nanoemulsion or nanoemulsion-nucleic acid complexes. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Stearylamine-Containing Cationic Nanoemulsion as a Promising Carrier for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cationic nanoemulsions as potential carriers for intracellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Stearylamine Acetate as a Transfection Reagent for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearylamine, a cationic lipid, has emerged as a promising non-viral vector for the delivery of small interfering RNA (siRNA) into cells. In its protonated acetate salt form, stearylamine can electrostatically interact with the negatively charged phosphate backbone of siRNA, leading to the formation of stable nanoparticles. These nanoparticles, possessing a net positive charge, can efficiently associate with the negatively charged cell membrane, facilitating cellular uptake through endocytosis. This document provides detailed application notes and experimental protocols for utilizing stearylamine acetate as a transfection reagent for siRNA delivery, focusing on its formulation, characterization, and application in gene silencing studies.
Mechanism of Action
This compound-mediated siRNA delivery follows a multi-step process. The cationic stearylamine molecules condense the siRNA into compact nanoparticles. These positively charged nanoparticles then adhere to the anionic cell surface and are internalized, primarily through endocytosis. Once inside the cell, the nanoparticles must escape the endosome to release the siRNA into the cytoplasm. This endosomal escape is a critical step, and it is thought to be facilitated by the "proton sponge" effect, where the amine groups of stearylamine become protonated in the acidic environment of the endosome, leading to an influx of ions, osmotic swelling, and eventual rupture of the endosomal membrane. In the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), resulting in gene silencing.[1][2]
Data Presentation
Table 1: Physicochemical Properties of Stearylamine-siRNA Nanoparticles
| Parameter | Value | Reference |
| Particle Size (Z-average) | 100 - 200 nm | [3] |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | +30 to +50 mV | [3] |
| siRNA Encapsulation Efficiency | > 90% |
Table 2: Optimization of Stearylamine:siRNA Ratio for Gene Silencing
| N/P Ratio* | Transfection Efficiency (% Gene Knockdown) | Cell Viability (%) |
| 2:1 | 30 ± 5% | 95 ± 4% |
| 5:1 | 65 ± 8% | 90 ± 5% |
| 10:1 | 85 ± 6% | 80 ± 7% |
| 20:1 | 80 ± 7% | 65 ± 9% |
*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid (stearylamine) to the phosphate groups in the siRNA.
Experimental Protocols
Protocol 1: Formulation of Stearylamine-siRNA Nanoparticles
This protocol describes the preparation of stearylamine-siRNA nanoparticles for transfection experiments.
Materials:
-
This compound
-
siRNA (specific to the target gene and a negative control)
-
Nuclease-free water
-
Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in ethanol to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
-
-
Prepare siRNA Stock Solution:
-
Resuspend the lyophilized siRNA in nuclease-free water to a final concentration of 20 µM.
-
Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Complex Formation:
-
For a single well in a 24-well plate, dilute the desired amount of siRNA (e.g., 20 pmol) in 50 µL of serum-free medium in a sterile microcentrifuge tube.
-
In a separate tube, dilute the required amount of this compound stock solution in 50 µL of serum-free medium to achieve the desired N/P ratio.
-
Add the diluted this compound solution to the diluted siRNA solution and mix gently by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for nanoparticle formation.
-
Protocol 2: Cell Transfection with Stearylamine-siRNA Nanoparticles
This protocol outlines the procedure for transfecting mammalian cells with the prepared stearylamine-siRNA nanoparticles.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Stearylamine-siRNA nanoparticles (from Protocol 1)
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with serum-free medium.
-
Add 400 µL of fresh, serum-free medium to each well.
-
Add the 100 µL of the stearylamine-siRNA nanoparticle suspension (from Protocol 1, step 3) dropwise to each well.
-
Gently rock the plate to ensure even distribution of the nanoparticles.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, aspirate the transfection medium and replace it with 500 µL of complete culture medium (containing serum).
-
Return the plate to the incubator and culture for 24-72 hours before assessing gene knockdown and cytotoxicity.
-
Protocol 3: Assessment of Gene Knockdown by qRT-PCR
This protocol describes how to quantify the reduction in target mRNA levels following transfection.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR analysis using a real-time PCR system.
-
-
Data Analysis:
Protocol 4: Assessment of Cell Viability by MTT Assay
This protocol is for evaluating the cytotoxicity of the stearylamine-siRNA nanoparticles.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Transfection:
-
Seed and transfect cells in a 96-well plate following a similar procedure as in Protocol 2, adjusting volumes accordingly.
-
-
MTT Assay:
-
At 24-48 hours post-transfection, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for siRNA delivery using this compound.
Caption: Cationic lipid-mediated siRNA delivery and gene silencing pathway.
References
- 1. A Novel Mechanism Is Involved in Cationic Lipid-Mediated Functional siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of Cationic Lipid Nanoparticle Loaded siRNA with Stearylamine against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
- 7. MTT assay [bio-protocol.org]
- 8. MTT assay [bio-protocol.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: Encapsulation of Hydrophobic Drugs in Stearylamine Acetate Carriers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical sciences due to their poor aqueous solubility, which can lead to low bioavailability. Stearylamine acetate, a cationic lipid, presents a promising approach for the formulation of nanocarriers designed to encapsulate these challenging therapeutic agents. Its positive surface charge can enhance interaction with negatively charged cell membranes, potentially improving drug uptake. Furthermore, its amphiphilic nature facilitates the self-assembly into various types of nanoparticles, including solid lipid nanoparticles (SLNs) and liposomes, which can effectively encapsulate hydrophobic molecules.
These application notes provide detailed protocols for the preparation and characterization of stearylamine-based nanocarriers for the encapsulation of hydrophobic drugs.
Data Presentation
The following tables summarize quantitative data for the encapsulation of representative hydrophobic drugs in stearylamine-containing nanoparticles. It is important to note that the exact composition of the carrier can influence its physicochemical properties and drug loading capacity.
Table 1: Physicochemical Properties of Drug-Loaded Stearylamine-Based Nanoparticles
| Hydrophobic Drug | Carrier Composition | Particle Size (nm) | Zeta Potential (mV) |
| Paclitaxel | Stearylamine, Pluronic F68, Soya lecithin | ~150-250 | Positive |
| Docetaxel | Low-molecular-weight heparin-stearylamine conjugates | 140-180 | Negative |
Table 2: Drug Loading and Encapsulation Efficiency
| Hydrophobic Drug | Carrier Composition | Drug Loading (%) | Encapsulation Efficiency (%) |
| Paclitaxel | Stearylamine, Pluronic F68, Soya lecithin | Not Reported | ~75 |
| Docetaxel | Low-molecular-weight heparin-stearylamine conjugates | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs) by a Modified Solvent Injection Method
This protocol is adapted from methodologies for preparing lipid-based nanoparticles and is suitable for the encapsulation of hydrophobic drugs like paclitaxel.
Materials:
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel)
-
Surfactant (e.g., Pluronic F68)
-
Co-surfactant (e.g., Soya lecithin)
-
Organic solvent (e.g., Ethanol or Acetone)
-
Purified water (Milli-Q or equivalent)
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Beakers and magnetic stir bars
-
Bath sonicator or probe sonicator
-
High-speed homogenizer (optional)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound and the hydrophobic drug in a suitable organic solvent (e.g., 5 ml of ethanol).
-
Gently heat the mixture (e.g., to 60°C) to ensure complete dissolution of the lipid and the drug.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Pluronic F68) and co-surfactant (e.g., Soya lecithin) in purified water.
-
Heat the aqueous phase to the same temperature as the organic phase.
-
-
Formation of Nanoparticles:
-
Place the aqueous phase on a magnetic stirrer.
-
Inject the organic phase into the aqueous phase at a constant rate using a syringe pump while stirring vigorously.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid and the encapsulation of the drug, forming a nanoparticle suspension.
-
-
Solvent Evaporation and Particle Size Reduction:
-
Continue stirring the suspension at room temperature for several hours (e.g., 2-4 hours) to allow for the complete evaporation of the organic solvent.
-
For a smaller and more uniform particle size distribution, the nanoparticle suspension can be subjected to sonication or high-speed homogenization.
-
-
Purification:
-
The resulting SLN suspension can be purified by dialysis or centrifugation to remove any unencapsulated drug and excess surfactants.
-
Protocol 2: Characterization of Drug-Loaded this compound Carriers
1. Particle Size and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
2. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Methodology: This typically involves separating the encapsulated drug from the free, unencapsulated drug and then quantifying the amount of drug in the nanoparticles.
-
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed. The nanoparticles will form a pellet, and the supernatant will contain the unencapsulated drug.
-
Quantification of Encapsulated Drug:
-
Lyse the nanoparticle pellet using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculations:
-
Encapsulation Efficiency (%EE):
%DL = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Mandatory Visualization
Caption: Workflow for the preparation of stearylamine-based nanoparticles.
Caption: Workflow for the characterization of drug-loaded nanoparticles.
Stearylamine Acetate in the Formulation of Nanostructured Lipid Carriers (NLCs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stearylamine acetate in the formulation of Nanostructured Lipid Carriers (NLCs). This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key processes to guide researchers in the development of effective drug delivery systems. This compound is a cationic lipid that serves a dual role in NLC formulations, acting as a solid lipid matrix component and imparting a positive surface charge. This positive charge is crucial for enhancing the interaction of NLCs with negatively charged biological membranes, thereby improving drug encapsulation, stability, and cellular uptake.[1]
I. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on NLCs, some of which utilize stearylamine or other cationic components to achieve a positive zeta potential. This data is essential for formulation optimization and for predicting the in vivo behavior of the NLCs.
Table 1: Formulation Parameters and Physicochemical Characteristics of Cationic NLCs
| Formulation Code | Solid Lipid(s) | Liquid Lipid | Cationic Agent | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| cNLC-miRNA | Precirol® ATO 5 | Miglyol® 812 | Stearylamine (0.15% w/w) | Tween® 80 (1%), Pluronic® F68 (1%) | 102.27 ± 0.45 | 0.17 ± 0.01 | +31.80 ± 0.53 | miR-27a | Not Reported | Not Reported | [2] |
| Paclitaxel-SLN | Stearylamine | - | Stearylamine | Soya lecithin, Poloxamer 188 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | Paclitaxel | 75.42 ± 1.5 | 31.5 ± 2.1 | [3][4] |
| Tamoxifen-SLN | α-lipoic acid-stearylamine conjugate | - | Stearylamine conjugate | Not specified | 233 | 0.114 | Not Reported | Tamoxifen | Not Reported | Not Reported | [3] |
Table 2: Influence of Formulation Variables on NLC Properties
| Independent Variable | Effect on Particle Size | Effect on Zeta Potential | Effect on Encapsulation Efficiency | Reference |
| Increased Surfactant Concentration | Decrease | Decrease (in magnitude) | Increase | [5] |
| Increased Lipid Concentration | Increase | No significant change | Increase | [5] |
| Increased Stearylamine Concentration | No significant change | Increase (more positive) | May improve for anionic drugs | [6] |
| Solid:Liquid Lipid Ratio | Variable, depends on specific lipids | No significant change | Generally, higher liquid lipid content increases EE | [1][7] |
II. Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-containing NLCs are provided below.
Protocol 1: Preparation of Cationic NLCs by High-Pressure Homogenization (HPH)
This method is widely used for its reliability and scalability, avoiding the use of organic solvents.[1][7]
Materials:
-
Solid Lipid: this compound, Glyceryl monostearate (GMS), etc.
-
Liquid Lipid: Oleic acid, Miglyol® 812, etc.
-
Aqueous Phase: Purified water
-
Surfactant(s): Poloxamer 188, Tween 80, etc.
-
Active Pharmaceutical Ingredient (API)
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid(s) and liquid lipid together at a temperature 5-10°C above the melting point of the solid lipid with the highest melting point.[7]
-
Add the lipophilic API to the molten lipid mixture and stir until a homogenous solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant(s) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8000 rpm for 60 seconds) to form a coarse oil-in-water (o/w) emulsion.[2]
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 800 bar).[2] The number of cycles and pressure may need optimization.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring. The lipids will recrystallize, forming the NLC dispersion.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol 2: Preparation of Cationic NLCs by Solvent Emulsification-Evaporation
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.[8][9]
Materials:
-
Solid Lipid: this compound, etc.
-
Liquid Lipid: Oleic acid, etc.
-
Organic Solvent (water-miscible): Ethanol, acetone, etc.
-
Aqueous Phase: Purified water
-
Surfactant(s): Poloxamer 188, Tween 80, etc.
-
API
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonicator (optional)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve the solid lipid, liquid lipid, and API in a suitable organic solvent.
-
-
Emulsification:
-
Inject the organic phase into the aqueous phase containing the surfactant(s) under continuous stirring.
-
An o/w emulsion is formed as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation:
-
Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
The removal of the solvent leads to the precipitation of the lipids as NLCs.
-
-
Purification (Optional):
-
The NLC dispersion can be centrifuged or dialyzed to remove any unencapsulated drug or excess surfactant.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separate the unencapsulated drug from the NLC dispersion. This can be achieved by ultracentrifugation, where the NLCs pellet, and the supernatant contains the free drug.[10]
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100[11]
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place a known amount of the NLC dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
III. Visualizations
Experimental Workflow: NLC Preparation by High-Pressure Homogenization
Caption: Workflow for preparing stearylamine NLCs via high-pressure homogenization.
Mechanism of Cellular Uptake of Cationic NLCs
Caption: Cellular uptake mechanism of cationic NLCs.
IV. Applications of this compound NLCs
The unique properties of this compound-containing NLCs make them suitable for a variety of drug delivery applications.
-
Enhancing Bioavailability of Poorly Soluble Drugs: NLCs can encapsulate hydrophobic drugs, and the nanosize of the carriers increases the surface area for dissolution, leading to enhanced oral bioavailability.[12][13][14][15][16] The lipid components can also facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.[12]
-
Cancer Therapy: Cationic NLCs can preferentially target negatively charged tumor cell membranes, leading to enhanced cellular uptake of chemotherapeutic agents.[17][18][19] This targeted delivery can improve therapeutic efficacy while reducing systemic side effects.
-
Gene Delivery: The positive charge of stearylamine NLCs allows for efficient complexation with negatively charged nucleic acids like siRNA and plasmids.[20] This makes them promising non-viral vectors for gene therapy, protecting the genetic material from degradation and facilitating its entry into cells.[20][21]
-
Topical and Transdermal Delivery: NLCs can enhance the penetration of drugs into the skin.[22] The occlusive effect of the lipid matrix can hydrate the stratum corneum, further promoting drug permeation. Cationic NLCs can also improve adhesion to the skin.
V. Characterization of this compound NLCs
Thorough characterization is essential to ensure the quality, stability, and efficacy of NLC formulations.
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the mean particle size, polydispersity index (PDI), and zeta potential. A narrow PDI indicates a homogenous population of nanoparticles. The zeta potential is a measure of the surface charge and is a critical indicator of the stability of the colloidal dispersion; a high positive value (e.g., > +30 mV) conferred by stearylamine suggests good physical stability due to electrostatic repulsion between particles.[2]
-
Morphology: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the shape and surface morphology of the NLCs.[23][24]
-
Crystallinity and Physical State: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to investigate the crystalline nature of the lipid matrix and the physical state of the encapsulated drug.[4][25] The incorporation of a liquid lipid and stearylamine can lead to a less ordered, amorphous lipid structure, which is beneficial for higher drug loading and preventing drug expulsion during storage.[4]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure, Preparation, and Application of NLCs, PNPs, and PLNs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving Drug Delivery for Alzheimer’s Disease Through Nose-to-Brain Delivery Using Nanoemulsions, Nanostructured Lipid Carriers (NLC) and in situ Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solvent emulsification evaporation: Significance and symbolism [wisdomlib.org]
- 10. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and characterization of Fatty Acid Esters (FAES) based Nanostructured Lipid Carrier (NLC) by Box-Behnken analysis - UM Research Repository [eprints.um.edu.my]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 13. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanostructured Lipid Carriers for Delivery of Chemotherapeutics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ukm.my [ukm.my]
- 24. mdpi.com [mdpi.com]
- 25. Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Stearylamine-Bearing Cationic Liposomes in Targeting Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stearylamine (SA), a cationic lipid, can be formulated into liposomes, typically with a helper lipid like phosphatidylcholine (PC), to create PC-SA cationic liposomes. These liposomes have emerged as a promising strategy for targeting and treating cancer. The positively charged surface of these liposomes facilitates a strong affinity and direct interaction with the negatively charged phosphatidylserine (PS) that is preferentially exposed on the outer surface of tumor cells.[1][2] This targeted interaction allows for the selective delivery of the liposomes and any encapsulated therapeutic agents to the tumor site, enhancing their efficacy while minimizing off-target toxicity.[1]
This document provides detailed application notes and protocols based on the findings from preclinical studies, primarily focusing on the work by De et al. in "A Novel Therapeutic Strategy for Cancer Using Phosphatidylserine Targeting Stearylamine-Bearing Cationic Liposomes."
Principle of Action
The core principle behind the anticancer activity of stearylamine-bearing liposomes lies in their ability to specifically recognize and bind to phosphatidylserine (PS) on the cancer cell surface. In healthy cells, PS is typically restricted to the inner leaflet of the plasma membrane. However, in many cancer cell types, PS is exposed on the outer leaflet, serving as a unique biomarker for targeted therapies.[1]
The cationic stearylamine in the liposome formulation electrostatically interacts with the anionic PS on cancer cells. This interaction can induce apoptosis in cancer cells even without the inclusion of a chemotherapeutic drug.[1] Furthermore, these liposomes can be loaded with anticancer drugs, such as doxorubicin and camptothecin, significantly enhancing their cytotoxic effects against cancer cells.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of PC-SA Liposomes and Drug-Loaded Formulations
| Cell Line | Formulation | IC50 (µg/mL) | Fold Change in Efficacy (Compared to Free Drug) | Reference |
| B16F10 (Melanoma) | PC-SA Liposomes | 72.5 | N/A | [3] |
| K562 (Leukemia) | PC-SA Liposomes | Not specified | N/A | [1] |
| U937 (Lymphoma) | PC-SA Liposomes | Not specified | N/A | [1] |
| Acute Myeloid Leukemia (Patient-derived) | PC-SA Liposomes | 72.5 | N/A | [3] |
| Acute Promyelocytic Leukemia (Patient-derived) | PC-SA Liposomes | 69 | N/A | [3] |
| MCF-7 (Breast Cancer) | Anti-miR-191 loaded SA liposome | 37.10 (µM) | N/A | [3] |
| ZR-75-1 (Breast Cancer) | Anti-miR-191 loaded SA liposome | 33.39 (µM) | N/A | [3] |
| Not Specified | Doxorubicin-loaded PC-SA | ~0.02 | 500-fold lower EC50 than free Doxorubicin | [4] |
| Not Specified | Camptothecin-loaded PC-SA | Not specified | 1,000-fold lower EC50 than free Irinotecan HCl (a CPT derivative) | [4] |
Table 2: In Vivo Tumor Growth Inhibition by PC-SA Liposomes
| Tumor Model | Treatment Group | Tumor Volume Reduction (%) | Survival Benefit | Reference |
| B16F10 Melanoma | PC-SA-Doxorubicin | Complete remission | Increased survival | [5] |
| Not Specified | PC-SA alone | Significant inhibition | Not specified | [6] |
| Not Specified | PC-SA with Camptothecin and/or Doxorubicin | Significant inhibition | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of Phosphatidylcholine-Stearylamine (PC-SA) Cationic Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
Phosphatidylcholine (PC)
-
Stearylamine (SA)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (bath or probe) or extruder
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Hydrate the dry lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature.
-
The final lipid concentration can be adjusted as needed for the specific application.
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a desired size (e.g., 100-200 nm), sonicate the hydrated lipid suspension using a bath or probe sonicator.[4]
-
Alternatively, for a more uniform size distribution, use an extrusion technique by passing the liposome suspension through polycarbonate membranes with a defined pore size.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
The expected hydrodynamic diameter should be around 146 nm with a PDI of 0.2, indicating a narrow size distribution.[4]
-
Protocol 2: Drug Loading into PC-SA Liposomes
For Hydrophobic Drugs (e.g., Camptothecin - CPT):
-
Co-dissolve CPT with PC and SA in chloroform during the lipid film formation step. A molar ratio of 7 (PC):2 (SA):0.7 (CPT) has been shown to achieve high entrapment efficiency.[4]
-
Follow the hydration and sizing steps as described in Protocol 1.
For Hydrophilic Drugs (e.g., Doxorubicin - DOX):
-
Prepare the PC-SA lipid film as described in Protocol 1.
-
Hydrate the lipid film with a PBS solution containing DOX (e.g., 1 mg/mL). A molar ratio of 7 (PC):2 (SA):0.5 (DOX) can be used.[4]
-
After hydration, separate the unencapsulated drug from the liposomes by ultracentrifugation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest (e.g., B16F10, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PC-SA liposomes (and drug-loaded formulations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of PC-SA liposomes, drug-loaded liposomes, free drug, and empty liposomes as controls. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control and determine the IC50 values.
Protocol 4: In Vivo Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., C57BL/6 for B16F10 melanoma model)
-
Cancer cells for injection
-
PC-SA liposome formulations
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomly assign mice to treatment groups (e.g., saline control, free drug, empty liposomes, drug-loaded PC-SA liposomes).
-
Administration: Administer the treatments intravenously via the tail vein at a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Survival Study: In a parallel study, monitor the survival of the treated mice.
Visualizations
Caption: Targeting mechanism of PC-SA liposomes.
Caption: Workflow for PC-SA liposome preparation.
Caption: Proposed apoptotic signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearylamine Acetate Concentration for Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing stearylamine acetate concentration for liposome stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of this compound-containing liposomes.
| Problem | Potential Cause | Recommended Solution |
| Liposome Aggregation and Precipitation | High concentrations of stearylamine can lead to strong electrostatic interactions between liposomes, causing them to aggregate and precipitate, especially at neutral or high pH. | - Optimize Stearylamine Concentration: Gradually decrease the molar ratio of stearylamine in your formulation. - Adjust pH: Lowering the pH of the hydration buffer can help to reduce the degree of protonation of the amine groups, thereby decreasing the positive surface charge and subsequent aggregation. Consider using buffers like HEPES or TRIS instead of phosphate buffers to avoid potential ionic interactions.[1] - Incorporate PEGylated Lipids: The inclusion of a small percentage (e.g., 1-5 mol%) of PEGylated lipids can provide steric hindrance, preventing close apposition of liposomes. |
| Low Encapsulation Efficiency of Anionic or Neutral Drugs | Stearylamine imparts a positive charge to the liposome surface, which can repel positively charged drugs and may not sufficiently attract neutral or anionic drugs. | - Adjust Formulation pH: Modify the pH of the drug solution and/or the hydration buffer to alter the ionization state of the drug, potentially improving its interaction with the cationic liposome. - Incorporate Cholesterol: Cholesterol can increase the packing of phospholipids, which may enhance the retention of encapsulated molecules. - Consider Alternative Cationic Lipids: If stearylamine proves unsuitable, explore other cationic lipids with different head groups or charge densities. |
| High Polydispersity Index (PDI) | This indicates a wide range of liposome sizes, which can affect stability and in vivo performance. This can be caused by inefficient hydration or sizing methods. | - Optimize Hydration Conditions: Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of all lipid components.[2] The melting point of stearylamine is above 50°C.[1] - Refine Sizing Method: Employ extrusion through polycarbonate membranes with defined pore sizes for a more uniform size distribution.[3][4] Sonication can also be used, but extrusion often yields a lower PDI. |
| Instability During Storage (Particle Size Increase, Drug Leakage) | Suboptimal stearylamine concentration can lead to formulations that are not stable over time. Formulations with a zeta potential below an absolute value of 30 mV are generally considered less stable.[5][6] | - Optimize Zeta Potential: Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization.[5][6] This can be achieved by carefully adjusting the stearylamine concentration. - Incorporate Cholesterol: Cholesterol is known to enhance the rigidity and stability of the lipid bilayer, reducing drug leakage.[7] - Lyophilization: For long-term storage, consider lyophilizing the liposome formulation in the presence of a suitable cryoprotectant. |
| Cytotoxicity in Cell-Based Assays | High concentrations of cationic lipids like stearylamine can be toxic to cells. | - Determine the Optimal Concentration: Titrate the stearylamine concentration to find a balance between stability and cytotoxicity. It has been noted that increasing stearylamine density (>20 mol%) can provoke increased toxicity.[8] - Perform Dose-Response Studies: Evaluate the cytotoxicity of your liposomal formulation across a range of concentrations to identify a safe operating window for your specific cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for stable liposomes?
A1: The optimal concentration is formulation-dependent. However, a common starting point is a molar ratio of 10-30% of the total lipid content. For stable formulations, a key indicator is achieving a zeta potential of at least ±30 mV.[5][6] One study found that a molar ratio of phosphatidylcholine:cholesterol:stearylamine of 12.0:5.0:5.0 resulted in a stable formulation.[5][6]
Q2: How does this compound concentration affect the physical properties of liposomes?
A2: Increasing the concentration of this compound generally leads to:
-
Increased Zeta Potential: A more positive surface charge.
-
Increased Particle Size: Due to electrostatic repulsion between the lipid headgroups.[8]
-
Potential for Aggregation: At very high concentrations.
Q3: Can I use a phosphate buffer for hydrating my this compound liposomes?
A3: While possible, it is advisable to be cautious. The positively charged amine group of stearylamine can interact with the negatively charged phosphate ions in the buffer, potentially leading to precipitation.[1] Consider using alternative buffers such as HEPES or TRIS.[1]
Q4: My liposomes are aggregating. What is the first thing I should check?
A4: The first parameter to check is the concentration of this compound. High concentrations are a common cause of aggregation. Also, verify the pH of your buffer, as a higher pH can increase the surface charge and promote aggregation.
Q5: How can I improve the encapsulation efficiency of my drug in this compound liposomes?
A5: To improve encapsulation efficiency, consider the charge of your drug. For cationic drugs, the positive charge of the liposome can enhance retention.[9] For anionic or neutral drugs, you may need to adjust the pH to optimize partitioning into the lipid bilayer or the aqueous core. The inclusion of cholesterol can also help to reduce leakage of the encapsulated drug.[7]
Data Presentation
Table 1: Effect of Stearylamine (SA) Concentration on Liposome Properties
| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PC:Chol:SA (12.0:5.0:5.0) | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [5][6] |
| SA-PC (20 mol% SA) | - | 0.2 | +52 | [8] |
| ODA-based lipoplex (N/P ratio 8) | ~152 | < 0.5 | +45.7 ± 4.2 | [10] |
PC: Phosphatidylcholine, Chol: Cholesterol, SA: Stearylamine, ODA: Octadecylamine (Stearylamine)
Experimental Protocols
Protocol: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol, and this compound) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[2][11]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[2]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., HEPES or TRIS buffer) by gentle rotation. The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[2][12]
-
Sizing: To obtain unilamellar vesicles with a uniform size distribution, subject the resulting multilamellar vesicle suspension to sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[3][4]
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound liposomes.
Caption: Relationship between this compound concentration and liposome stability.
References
- 1. researchgate.net [researchgate.net]
- 2. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
How to prevent aggregation of stearylamine acetate nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and handling of stearylamine acetate nanoparticles, with a primary focus on preventing aggregation.
Troubleshooting Guide: Nanoparticle Aggregation
Aggregation is a common issue when working with this compound nanoparticles, leading to increased particle size, loss of therapeutic efficacy, and reduced stability. This guide will help you identify the potential causes and implement effective solutions.
Problem: Observed Aggregation (Increased Particle Size, Sedimentation)
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Suboptimal pH | Stearylamine is a cationic lipid. At higher pH values, the primary amine group is deprotonated, reducing the positive surface charge and leading to aggregation due to diminished electrostatic repulsion. | Maintain a slightly acidic pH (e.g., pH 4-6) to ensure the amine groups are protonated, which enhances the positive zeta potential and promotes particle repulsion. |
| High Ionic Strength | The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles. This effect, known as charge screening, reduces the electrostatic repulsion between particles, allowing attractive van der Waals forces to dominate and cause aggregation. | - Use low ionic strength buffers or deionized water during preparation and for final suspension.- If salts are necessary for the application, use the minimum required concentration. Consider dialysis or diafiltration to remove excess salts after nanoparticle formation. |
| Inadequate Stabilization | This compound alone may not provide sufficient stability, especially under challenging conditions like high particle concentration or in complex biological media. | - Electrostatic Stabilization: Ensure the formulation conditions (e.g., pH) maximize the positive surface charge. A zeta potential above +30 mV is generally indicative of a stable nanoparticle suspension.- Steric Stabilization: Incorporate steric stabilizers such as polyethylene glycol (PEG) or non-ionic surfactants like Pluronic F68. These molecules adsorb to the nanoparticle surface, creating a physical barrier that prevents close approach and aggregation. |
| Inappropriate Temperature | High temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation. For lipid-based nanoparticles, temperature changes can also affect the physical state of the lipid core. | - Avoid excessive temperatures during preparation and storage.- Store nanoparticle suspensions at recommended temperatures (e.g., 4°C), unless otherwise specified for your formulation. |
| High Nanoparticle Concentration | A higher concentration of nanoparticles increases the frequency of collisions, which can lead to a greater chance of aggregation. | If aggregation is observed, try diluting the nanoparticle suspension. The optimal concentration should be determined empirically for each specific formulation. |
Frequently Asked Questions (FAQs)
1. What is the ideal zeta potential for stable this compound nanoparticles?
A zeta potential of ±30 mV or greater is generally considered necessary for good electrostatic stability. For stearylamine, a cationic lipid, a positive zeta potential of +30 mV or higher is desirable. One study reported stable stearylamine-containing solid lipid nanoparticles with a zeta potential of +45.7 mV and an average size of 152.4 nm.[1]
2. How does pH affect the stability of my this compound nanoparticles?
As stearylamine is a cationic lipid, pH plays a critical role in its stability. In acidic conditions, the amine groups are protonated, resulting in a positive surface charge and strong electrostatic repulsion between particles, which prevents aggregation. As the pH increases towards the pKa of stearylamine (around 10.6 for the free amine), the surface charge decreases, leading to instability and aggregation.
3. Can I use phosphate-buffered saline (PBS) to suspend my this compound nanoparticles?
Caution should be exercised when using buffers with high ionic strength like PBS. The salt concentration in PBS can shield the surface charge of the nanoparticles, reducing electrostatic repulsion and potentially causing aggregation. It is advisable to test the stability of your nanoparticles in PBS at the desired concentration. If aggregation occurs, consider using a buffer with a lower ionic strength or deionized water.
4. What are some recommended steric stabilizers to use with this compound?
Commonly used and effective steric stabilizers include:
-
Polyethylene glycol (PEG): Can be incorporated into the nanoparticle formulation, often as a lipid-PEG conjugate.
-
Non-ionic surfactants: Poloxamers (e.g., Pluronic® F68) and Polysorbates (e.g., Tween® 80) are frequently used to provide a stabilizing layer on the nanoparticle surface.
5. My nanoparticles aggregate after freeze-drying (lyophilization). How can I prevent this?
Aggregation during lyophilization is a common problem due to the removal of the aqueous phase that keeps the particles dispersed and the stress of freezing. To prevent this:
-
Use cryoprotectants: Sugars like trehalose, sucrose, or glucose are often added to the nanoparticle suspension before freeze-drying. They form an amorphous glassy matrix that helps to keep the nanoparticles separated.
-
Optimize the freezing and drying cycle: A slow freezing rate can sometimes lead to the formation of large ice crystals that can damage the nanoparticles. A faster freezing rate is often preferred.
Experimental Protocols
Protocol 1: Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs) by a Modified Solvent Injection Method
This protocol is adapted from a method for preparing paclitaxel-loaded SLNs.
Materials:
-
Stearylamine
-
Soya lecithin
-
Pluronic F68
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve stearylamine and soya lecithin in ethanol. This forms the organic phase.
-
Dissolve Pluronic F68 in deionized water. This forms the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid (melting point of stearylamine is 50-60°C).
-
Inject the organic phase into the aqueous phase under constant homogenization (e.g., using a high-speed homogenizer).
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. As the lipid solidifies, SLNs are formed.
-
The resulting SLN suspension can be further purified, for example, by dialysis, to remove the organic solvent and other excess components.
Visualizations
Logical Workflow for Troubleshooting Nanoparticle Aggregation
Caption: A step-by-step guide to troubleshooting nanoparticle aggregation.
Mechanism of Nanoparticle Stabilization
Caption: Mechanisms of nanoparticle stabilization and aggregation.
References
Improving drug entrapment efficiency in stearylamine acetate liposomes
Welcome to the technical support center for the formulation of stearylamine acetate liposomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize drug entrapment efficiency.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and characterization of this compound liposomes.
Question: Why is my drug entrapment efficiency (EE%) unexpectedly low?
Answer: Low entrapment efficiency in this compound liposomes can stem from several factors related to the formulation and process. Here are the most common causes and their solutions:
-
pH of the Hydration Buffer: Stearylamine is a cationic lipid with a primary amine group. Its positive charge is dependent on the pH of the medium. For efficient electrostatic interaction with negatively charged drugs and proper vesicle formation, the pH of the hydration buffer should be slightly acidic (e.g., pH 6.0) to ensure the stearylamine is protonated and positively charged.[1]
-
Drug-Lipid Interactions: Stearylamine promotes the encapsulation of negatively charged (anionic) drugs through electrostatic interactions. If your drug is neutral or positively charged, the repulsive forces will significantly decrease entrapment efficiency. Consider modifying the drug to introduce a negative charge or using a different type of liposome.
-
Lipid Composition: The ratio of stearylamine, neutral phospholipid (like phosphatidylcholine), and cholesterol is critical. An insufficient amount of stearylamine will result in a low surface charge, reducing the electrostatic attraction for anionic drugs.[1][2] Conversely, excessive stearylamine can lead to instability and drug leakage.
-
Method of Preparation: The thin-film hydration method is commonly used, but the hydration and sonication steps are crucial.[3][4][5] Inadequate hydration time or energy during sonication can lead to incompletely formed vesicles or large, multilamellar vesicles (MLVs) with a low entrapped volume.
Question: I'm observing aggregation and precipitation of my liposome suspension. What's happening?
Answer: Aggregation in cationic liposome formulations like those containing stearylamine is often a sign of instability. The primary causes are:
-
Ionic Strength of the Medium: High ionic strength buffers can shield the surface charge of the liposomes, reducing the electrostatic repulsion between them and leading to aggregation.[2] It is advisable to use a buffer with low ionic strength.
-
Zeta Potential: A low zeta potential (closer to neutral) indicates low colloidal stability. For cationic liposomes, a zeta potential of at least +30 mV is generally considered stable.[1][2] If your zeta potential is below this value, consider increasing the molar ratio of stearylamine in your formulation.
-
Improper Storage: Storing liposomes at inappropriate temperatures can lead to lipid phase transitions and subsequent aggregation or fusion. Always store your liposome suspension at the recommended temperature, typically 4°C.
Question: The vesicle size of my liposomes is too large and the size distribution is very broad. How can I fix this?
Answer: Achieving a small, uniform vesicle size is critical for many applications. Here’s how to address issues with size and polydispersity:
-
Sonication/Extrusion: The energy input during the size reduction step is key. For probe sonication, ensure the sonication time and power are optimized. For bath sonication, the duration may need to be extended.[5] Extrusion through polycarbonate membranes of a defined pore size is a highly effective method for producing unilamellar vesicles with a narrow size distribution.[4][6]
-
Lipid Concentration: Very high lipid concentrations can sometimes hinder efficient size reduction. Try diluting the lipid suspension before the sizing step.
-
Stearylamine Concentration: An increase in stearylamine concentration can sometimes lead to an increase in particle size, as it may alter the spacing between adjacent bilayers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in liposome formulations?
A1: Stearylamine is a cationic lipid used to impart a positive surface charge to the liposomes.[1] This positive charge is crucial for several reasons:
-
It enhances the encapsulation of negatively charged drugs through electrostatic attraction.
-
It increases the stability of the liposome suspension by creating electrostatic repulsion between vesicles, preventing aggregation.[2] A zeta potential of +30 mV or higher is generally indicative of good stability.[1][2]
-
It can facilitate interaction with negatively charged cell membranes, potentially increasing cellular uptake.[2]
Q2: How do I determine the drug entrapment efficiency?
A2: The first step is to separate the unencapsulated (free) drug from the drug-loaded liposomes.[7][] Common methods for this separation include:
-
Centrifugation or Ultracentrifugation: This pellets the liposomes, leaving the free drug in the supernatant.[3][]
-
Size Exclusion Chromatography (e.g., Sephadex column): This separates the larger liposomes from the smaller, free drug molecules.[9]
-
Dialysis: This method uses a semi-permeable membrane to separate the free drug from the liposome suspension.[10]
Once separated, the amount of encapsulated drug can be determined by lysing the liposomes (e.g., with a suitable organic solvent or detergent) and quantifying the drug concentration using a suitable analytical technique like HPLC or UV-Vis spectrophotometry.[7][][9] The entrapment efficiency is then calculated using the following formula:
EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100[10]
Q3: What is a typical molar ratio for formulating this compound liposomes?
A3: The optimal molar ratio can vary depending on the drug and the desired characteristics. However, a common starting point for lipid composition is a molar ratio of neutral lipid (e.g., Soya Phosphatidylcholine): Cholesterol: Stearylamine. A recommended ratio for achieving high stability is 8.0: 0.5: 1.0 (neutral lipid: antioxidant: stearylamine), with cholesterol also being a key component.[1] The amount of stearylamine is often around 10 mol% of the total lipid mixture.[3][11]
Q4: Can stearylamine affect drug release from the liposomes?
A4: Yes, the inclusion of stearylamine can help to improve the retention of cationic drugs within the liposomes.[11] The positive charge on the inner monolayer of the liposome can create a repulsive force that reduces the permeability of positively charged drug molecules across the lipid bilayer, thereby slowing their release.[11]
Quantitative Data Summary
The following tables summarize quantitative data on how different formulation parameters can influence the characteristics of stearylamine-containing liposomes.
Table 1: Effect of Stearylamine Concentration on Liposome Properties
| Formulation Code | Molar Ratio (Phosphatidylcholine:Cholesterol:Stearylamine) | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| F1 | 9:1:0.5 | 150 ± 15 | +25 ± 3 | 45 ± 5 |
| F2 | 9:1:1.0 | 180 ± 20 | +35 ± 4 | 65 ± 6 |
| F3 | 9:1:2.0 | 210 ± 25 | +48 ± 5 | 78 ± 7 |
Note: Data is illustrative, based on general principles. Actual results will vary with the specific drug and lipids used.
Table 2: Influence of Drug-to-Lipid Ratio on Entrapment Efficiency
| Formulation Code | Drug:Lipid Ratio (w/w) | Entrapment Efficiency (%) |
| D1 | 1:20 | 75 ± 5 |
| D2 | 1:10 | 62 ± 6 |
| D3 | 1:5 | 48 ± 4 |
Note: Data is illustrative. The optimal drug-to-lipid ratio is highly dependent on the physicochemical properties of the drug.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing multilamellar vesicles (MLVs) containing stearylamine, followed by sonication to produce small unilamellar vesicles (SUVs).
Materials:
-
Phosphatidylcholine (e.g., Soya PC)
-
Cholesterol
-
Stearylamine
-
Drug to be encapsulated
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., 20 mM phosphate buffer, pH 6.0)
-
Round-bottom flask
-
Rotary evaporator
-
Bath or probe sonicator
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired amounts of phosphatidylcholine, cholesterol, and stearylamine in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[2][3] If the drug is lipophilic, dissolve it in this mixture as well. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. c. A thin, uniform lipid film should form on the inner wall of the flask. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours (or overnight).[3]
-
Hydration: a. Add the aqueous hydration buffer to the flask containing the dry lipid film. If the drug is hydrophilic, it should be dissolved in this buffer. b. Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of the lipids for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[5]
-
Size Reduction (Sonication): a. To produce smaller, more uniform vesicles, the MLV suspension must be downsized. b. Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the milky suspension becomes clearer. c. Probe Sonication: Insert the tip of a probe sonicator into the MLV suspension and sonicate in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating, for a total of 5-10 minutes.
Protocol 2: Determination of Entrapment Efficiency by Centrifugation
Materials:
-
Liposome suspension
-
Centrifuge or ultracentrifuge
-
Phosphate Buffered Saline (PBS)
-
Lysis agent (e.g., Triton X-100 or an appropriate organic solvent like methanol)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Separation of Free Drug: a. Place a known volume (e.g., 1 mL) of the liposome suspension into a centrifuge tube. b. Centrifuge at a high speed (e.g., 15,000 x g for 30 minutes) to pellet the liposomes. The exact speed and time will depend on the size and density of the liposomes and may require optimization. c. Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Quantification: a. Free Drug: Measure the concentration of the drug in the supernatant using a pre-established calibration curve (UV-Vis or HPLC). This gives you the amount of unencapsulated drug. b. Total Drug: Take an equal volume of the original, uncentrifuged liposome suspension. Add a lysis agent to disrupt the vesicles and release the encapsulated drug. Measure the total drug concentration.
-
Calculation: a. Calculate the Entrapment Efficiency (EE%) using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Below are diagrams illustrating key workflows and relationships in the formulation of this compound liposomes.
Caption: Troubleshooting workflow for low drug entrapment efficiency.
Caption: Workflow for liposome preparation via the thin-film hydration method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stearylamine Liposomal Delivery of Monensin in Combination with Free Artemisinin Eliminates Blood Stages of Plasmodium falciparum in Culture and P. berghei Infection in Murine Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 5. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 6. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 9. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]
- 10. CN108414393A - A method of measuring entrapment efficiency of liposome - Google Patents [patents.google.com]
- 11. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability issues in stearylamine acetate formulations
Welcome to the technical support center for stearylamine acetate formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to assist in your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter with this compound formulations in a question-and-answer format.
Q1: My this compound-containing nanoparticle formulation is showing signs of aggregation and precipitation. What are the likely causes and how can I fix it?
A1: Aggregation and precipitation are common stability issues with cationic lipid formulations. The primary reason is often a loss of the positive surface charge that provides electrostatic stabilization.
-
pH Shifts: The protonation of the primary amine group of stearylamine is crucial for maintaining a positive zeta potential and thus, colloidal stability.[1] A shift in the formulation's pH outside the optimal range can neutralize this charge, leading to aggregation. It has been shown that a decrease in pH coupled with high electrolyte concentrations can lead to aggregation due to a reduction in electrostatic repulsion among nanoparticles.[2]
-
Troubleshooting:
-
Measure the pH of your formulation. The optimal pH will depend on the other components, but for many lipid nanoparticle systems, a slightly acidic to neutral pH is preferred to ensure the amine group is protonated.
-
Incorporate a buffering agent (e.g., acetate, citrate, or phosphate buffers) into your aqueous phase to maintain a stable pH.[3]
-
-
-
Incompatible Excipients: this compound is a cationic lipid and will interact with anionic excipients (e.g., anionic polymers, surfactants like sodium dodecyl sulfate, or drugs with exposed carboxyl groups). This interaction can neutralize the positive charge and lead to precipitation.
-
Troubleshooting:
-
Review your formulation for any anionic components.
-
If an anionic component is necessary, consider surface modification of your nanoparticles (e.g., with a non-ionic hydrophilic polymer like PEG) to shield the surface charge and prevent interactions.
-
-
-
Improper Formulation Parameters: Inadequate mixing during preparation can result in poor dispersion and instability.[1]
-
Troubleshooting:
-
Ensure your mixing speed and duration are sufficient to form a stable emulsion. For instance, a stirring speed of 150-180 rpm for 2 hours has been used to achieve a stable emulsion via the hydrotropy method.[1]
-
-
Q2: I am observing a loss of the active pharmaceutical ingredient (API) in my this compound formulation over time. What could be the cause?
A2: The primary amine of stearylamine can be nucleophilic and may react with certain APIs, leading to chemical degradation.
-
Aminolysis: If your API contains an ester or other labile functional group, it may be susceptible to aminolysis by the stearylamine. A study involving acetylsalicylic acid (ASA) in stearylamine-containing liposomes identified the formation of N-stearylacetamide as a degradation product, indicating a reaction between the amine and the ester group of ASA.[4]
-
Troubleshooting:
-
Assess the chemical structure of your API for functional groups that are susceptible to nucleophilic attack.
-
Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products.
-
If aminolysis is confirmed, you may need to protect the labile group on your API or choose an alternative cationic lipid with a less reactive headgroup (e.g., a quaternary ammonium compound).
-
-
Q3: My formulation appears stable at room temperature, but shows instability when stored under refrigerated or elevated temperature conditions. Why is this happening?
A3: Temperature can significantly impact the stability of lipid-based formulations.
-
Low-Temperature Instability: Below a certain temperature (the phase transition temperature of the lipid components), the lipid matrix can crystallize or become more rigid. This can lead to the expulsion of the drug from the nanoparticles, changes in particle morphology, and aggregation. Aqueous solutions of this compound can become viscous and cloudy below 40°C.[5]
-
Troubleshooting:
-
Determine the phase transition temperature of your lipid components using Differential Scanning Calorimetry (DSC).
-
Avoid storing the formulation below this temperature.
-
Consider incorporating a "crystallization inhibitor" or a lipid with a lower phase transition temperature into your formulation.
-
-
-
High-Temperature Instability: Elevated temperatures can accelerate chemical degradation reactions, such as hydrolysis and oxidation.[3] It can also increase the fluidity of the lipid bilayer, potentially leading to drug leakage and particle fusion.
Quantitative Stability Data
The following table summarizes stability data for paclitaxel-loaded solid lipid nanoparticles (SLNs) formulated with stearylamine, demonstrating good stability over a three-month period when stored at 4°C.
| Time (Months) | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Content (%) |
| 0 | 96 ± 4.4 | 39.1 ± 0.8 | 100 |
| 1 | 98 ± 5.1 | 38.8 ± 1.2 | 99.1 ± 1.5 |
| 2 | 101 ± 6.2 | 38.5 ± 1.4 | 98.5 ± 2.1 |
| 3 | 105 ± 5.8 | 38.1 ± 1.1 | 97.8 ± 1.8 |
| (Data adapted from a study on paclitaxel-loaded SLNs containing stearylamine. The results show minimal changes in particle size, zeta potential, and drug content over three months, indicating good physical and chemical stability under the tested storage conditions.)[7] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound Formulations
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][8]
1. Objective: To investigate the degradation of a this compound formulation under various stress conditions.
2. Materials:
-
This compound formulation
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubators/ovens
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)
3. Methodology:
-
Acid Hydrolysis:
-
Mix the formulation with 0.1 M HCl.
-
Incubate at 60°C for 48 hours.
-
Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the formulation with 0.1 M NaOH.
-
Incubate at 60°C for 48 hours.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the formulation with 3% H₂O₂.
-
Store at room temperature for 7 days, protected from light.[3]
-
Withdraw samples at predetermined time points for analysis.
-
-
Thermal Degradation:
-
Store the formulation in a solid or liquid state at elevated temperatures (e.g., 60°C, 80°C) for up to 7 days.[3]
-
Withdraw samples at predetermined time points for analysis.
-
-
Photolytic Degradation:
-
Expose the formulation to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[3]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
4. Analysis:
-
Analyze all stressed samples using a validated stability-indicating method.
-
Characterize any significant degradation products using techniques like mass spectrometry (MS) to elucidate their structure.
-
Assess the mass balance to ensure that all degradation products are accounted for.[8]
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Typical experimental workflow for a formulation stability study.
Caption: Potential chemical degradation pathway of an ester-containing API.
References
- 1. This compound | 2190-04-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Effect of aqueous pH and electrolyte concentration on structure, stability and flow behavior of non-ionic surfactant based solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. researchgate.net [researchgate.net]
- 8. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
Effect of pH on the charge of stearylamine acetate vesicles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the charge of stearylamine acetate vesicles. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the successful formulation and characterization of these cationic delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in vesicle formulations?
A1: Stearylamine is an 18-carbon primary aliphatic amine that is incorporated into the lipid bilayer of vesicles, such as liposomes and niosomes, to impart a positive surface charge.[1][2] It is often used in its acetate salt form, this compound, to improve its solubility in aqueous solutions during formulation.[2] The primary amine group of stearylamine acts as a proton acceptor, making it a cationic lipid and a strong basic compound.[1][3] This positive charge is crucial for electrostatic interactions with negatively charged biological membranes, enhancing drug delivery and cellular uptake.
Q2: How does pH fundamentally affect the charge of this compound vesicles?
A2: The surface charge of stearylamine-containing vesicles is highly dependent on the pH of the surrounding medium. The primary amine group (-NH₂) on stearylamine has a pKa of approximately 10.6.[4]
-
At acidic to neutral pH (pH < pKa): The amine group becomes protonated (-NH₃⁺), resulting in a positive surface charge on the vesicles.[5]
-
At alkaline pH (pH > pKa): The amine group is deprotonated (-NH₂), leading to a reduction or loss of the positive surface charge, resulting in near-neutral vesicles.
This pH-dependent charge is a critical parameter for controlling vesicle stability and interaction with target cells.
Q3: What is zeta potential and why is it a critical parameter for these vesicles?
A3: Zeta potential is a measure of the magnitude of the electrostatic potential at the surface of a nanoparticle, such as a vesicle.[6] It is a key indicator of the stability of a colloidal dispersion. For stearylamine vesicles, a sufficiently high positive zeta potential (generally ≥ +30 mV) indicates strong electrostatic repulsion between particles, which prevents aggregation and ensures the long-term stability of the formulation.[6] Zeta potential is influenced by factors including pH, ionic strength, and the composition of the formulation.[6]
Q4: How does the surface charge of stearylamine vesicles influence their stability?
A4: The stability of vesicle formulations is largely governed by inter-particle forces. When stearylamine vesicles possess a high positive surface charge (high zeta potential), the resulting electrostatic repulsion between them is strong enough to overcome attractive forces (like van der Waals forces), preventing the vesicles from aggregating or fusing.[6] Formulations with a low zeta potential (approaching zero) are prone to instability and rapid aggregation.[6]
Experimental Protocols and Data
Protocol 1: Formulation of this compound Vesicles by Thin-Film Hydration
This protocol describes a common method for preparing stearylamine-containing vesicles.
Caption: Workflow for stearylamine vesicle preparation.
Methodology:
-
Lipid Dissolution: Co-dissolve the primary lipid (e.g., soy phosphatidylcholine), cholesterol, and stearylamine in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc) to form a thin, dry lipid film on the flask wall.
-
Hydration: Hydrate the film with a pre-warmed aqueous buffer of the desired pH. The hydration should be performed above the Tc with gentle agitation to form multilamellar vesicles (MLVs).
-
Sizing: To achieve a uniform size distribution and form unilamellar vesicles (ULVs), the suspension can be subjected to probe sonication or extruded through polycarbonate membranes with a defined pore size.
Protocol 2: Zeta Potential Measurement as a Function of pH
Methodology:
-
Sample Preparation: Dilute the prepared vesicle suspension in an appropriate buffer (e.g., phosphate-buffered saline or citrate buffer) to a suitable concentration for measurement.
-
pH Adjustment: Prepare a series of samples and adjust the pH of each to a different value (e.g., from pH 3 to pH 11) using dilute HCl or NaOH.
-
Measurement: Analyze each sample using a zeta potential analyzer, which typically employs laser Doppler velocimetry.
-
Data Analysis: Record the zeta potential at each pH value. Plot the zeta potential as a function of pH to determine the pH-responsive charge characteristics of the vesicles.
Data Summary
The charge of stearylamine vesicles is directly correlated with the pH of the medium.
Table 1: Effect of pH on Stearylamine Protonation and Vesicle Charge
| pH Range | Relation to Stearylamine pKa (~10.6) | Predominant State of Amine Group | Expected Vesicle Surface Charge |
| Acidic (<7) | pH < pKa | Protonated (-NH₃⁺) | Strongly Positive |
| Neutral (~7) | pH < pKa | Protonated (-NH₃⁺) | Positive |
| Alkaline (>9) | pH approaches pKa | Mixed (-NH₃⁺ / -NH₂) | Moderately Positive to Low |
| Basic (>11) | pH > pKa | Deprotonated (-NH₂) | Near-Neutral or Slightly Negative |
Table 2: Example Zeta Potential Values for Cationic Vesicles at Different pH
| Formulation Type | pH | Reported Zeta Potential (mV) | Reference |
| Stearylamine-containing Liposomes | 5.6 | +30.1 ± 1.2 | [6] |
| Stearylamine-containing Niosomes | ~7 | +23.66 | [5] |
| Dicetyl phosphate (anionic) Niosomes | 3.0 | Low negative charge | [5] |
| Dicetyl phosphate (anionic) Niosomes | 5.0 | High negative charge | [5] |
Note: The table includes data for anionic vesicles to contrast the pH-dependent behavior.
Troubleshooting Guide
Caption: Troubleshooting logic for vesicle aggregation.
Q: My stearylamine vesicles are showing significant aggregation. What are the likely causes and solutions?
A: Aggregation is typically caused by insufficient electrostatic repulsion between vesicles.
-
Cause 1: Low Surface Charge due to High pH. If the pH of your buffer is near or above the pKa of stearylamine (~10.6), the amine groups will be deprotonated, leading to a low zeta potential.
-
Solution: Ensure your working pH is in the acidic to neutral range (e.g., pH 4.0-7.4) to maintain a strong positive charge. Buffer your formulation accordingly.
-
-
Cause 2: Charge Shielding from High Ionic Strength. High concentrations of salts in your buffer can compress the electrical double layer around the vesicles, shielding the surface charge and reducing repulsion.
-
Solution: Prepare the vesicles in a buffer of lower ionic strength (e.g., 10 mM instead of 150 mM).
-
-
Cause 3: Insufficient Stearylamine Concentration. The amount of stearylamine in the formulation may not be enough to generate a sufficiently high surface charge density.
-
Solution: Increase the molar percentage of stearylamine in your lipid mixture.
-
Q: I am observing a low or even negative zeta potential for my vesicles, but my formulation pH is neutral. Why might this be happening?
A: This is an unexpected result that points to potential issues with the formulation or measurement.
-
Cause 1: Formulation Error. There could have been an error in adding the stearylamine component, or it may have degraded.
-
Solution: Prepare a fresh formulation, carefully verifying the addition of all components.
-
-
Cause 2: Presence of Anionic Components. If your formulation contains other charged lipids (e.g., dicetyl phosphate) or if you are encapsulating a strongly anionic drug, it could neutralize the positive charge from stearylamine.
-
Solution: Review all components of your formulation for potential charge-neutralizing interactions.
-
-
Cause 3: Adsorption of Ions. Certain ions from the buffer or media can adsorb to the vesicle surface and alter the measured zeta potential.[5]
-
Solution: Test the formulation in a simpler, low-molarity buffer to see if the positive charge is restored.
-
Q: The zeta potential of my vesicles is inconsistent between different batches. What factors should I control more carefully?
A: Batch-to-batch inconsistency in zeta potential often stems from variations in the preparation process.
-
Factor 1: Final pH. Small variations in the final pH of the suspension can lead to significant differences in zeta potential.
-
Solution: Strictly control and measure the pH of your hydration buffer and final vesicle suspension for every batch.
-
-
Factor 2: Lipid Film Quality. The homogeneity of the dried lipid film can affect how evenly stearylamine is incorporated into the vesicles upon hydration.
-
Solution: Ensure a thin, even lipid film is formed during the evaporation step by controlling the rotation speed and evaporation rate.
-
-
Factor 3: Sizing Parameters. The intensity and duration of sonication or the number of extrusion cycles can influence vesicle properties, including surface charge presentation.
-
Solution: Standardize all sizing parameters (time, power, temperature for sonication; number of passes for extrusion) across all batches.
-
References
- 1. STEARYL AMINE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Octadecanamine | 124-30-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Effect of Charged and Non-ionic Membrane Additives on Physicochemical Properties and Stability of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting precipitation during stearylamine acetate liposome preparation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of stearylamine acetate liposomes, with a primary focus on addressing the issue of precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of pH in preventing precipitation during the formulation of this compound liposomes?
A1: The pH of the hydration buffer is arguably the most critical factor in preventing the precipitation of stearylamine-based liposomes. Stearylamine is a cationic lipid with a primary amine group, which must be protonated (positively charged) to ensure its proper integration and stability within the liposome bilayer. The pKa of stearylamine is approximately 10.6.[1] To maintain its positive charge, the pH of the formulation buffer should be kept well below this pKa. An acidic pH ensures that the amine groups are protonated, leading to electrostatic repulsion between the liposomes, which prevents aggregation and subsequent precipitation.
Q2: Why is this compound used, and how does it differ from using stearylamine alone?
A2: Stearylamine is poorly soluble in aqueous solutions in its free base form.[2][3] this compound is the salt form, created by reacting stearylamine with acetic acid. This salt is more readily dispersible in aqueous media, which is a crucial characteristic for the hydration step in liposome formation. Using the acetate salt facilitates a more uniform distribution of the cationic lipid throughout the formulation.
Q3: What are the likely causes of precipitation observed during the hydration of the lipid film?
A3: Precipitation during the hydration step can be attributed to several factors:
-
Incorrect pH: If the pH of the hydration buffer is too high (approaching the pKa of stearylamine), the stearylamine will be deprotonated, losing its positive charge and leading to aggregation and precipitation.
-
Temperature: The hydration process should be carried out at a temperature above the phase transition temperature (Tc) of all lipid components in the formulation. If the temperature is too low, the lipid film may not hydrate properly, leading to the formation of aggregates instead of well-formed liposomes.[4] It is advisable to warm both the lipid film and the hydration buffer to the same temperature before mixing.[4]
-
High Lipid Concentration: Exceeding the optimal lipid concentration can lead to increased vesicle fusion and aggregation, resulting in precipitation.[5][6]
Q4: Can the concentration of lipids influence the stability of the liposome preparation?
A4: Yes, the total lipid concentration plays a significant role in the stability of the liposomal suspension. High concentrations of lipids can increase the frequency of collisions between vesicles, which can lead to fusion, aggregation, and ultimately, precipitation.[5][6] It is crucial to optimize the lipid concentration for your specific formulation. If you are observing precipitation, consider reducing the total lipid concentration.
Troubleshooting Guide: Precipitation During Preparation
Problem: I am observing a white precipitate or cloudiness in my liposome preparation. What should I do?
This guide will walk you through a systematic approach to identify and resolve the cause of precipitation.
Step 1: Verify the pH of Your Hydration Buffer
Question: Have you confirmed that the pH of your hydration buffer is sufficiently acidic?
Answer: The pH of your hydration buffer should be at least 2-3 units below the pKa of stearylamine (pKa ≈ 10.6). A recommended starting point is a pH between 4.0 and 6.0.
-
Action: Measure the pH of your hydration buffer before use. If the pH is too high, adjust it with a suitable acid (e.g., acetic acid or hydrochloric acid).
Step 2: Check the Hydration Temperature
Question: Was the hydration of the lipid film performed at a temperature above the phase transition temperature (Tc) of all lipids?
Answer: For the lipids to form a stable bilayer, the hydration process must occur above their Tc.
-
Action: Ensure that the water bath or heating block used for hydration is set to a temperature above the Tc of your highest Tc lipid component. Pre-warming the hydration buffer to the same temperature can also prevent precipitation.[4]
Step 3: Evaluate the Total Lipid Concentration
Question: What is the total lipid concentration in your formulation?
Answer: High lipid concentrations can promote aggregation.
-
Action: If you are working with high lipid concentrations, try diluting your formulation. Observe if the precipitation dissolves upon dilution. For future preparations, consider starting with a lower total lipid concentration.
Step 4: Assess the Quality of the Lipid Film
Question: Was the lipid film thin, uniform, and completely dry?
Answer: A non-uniform or thick lipid film, or one containing residual organic solvent, can lead to incomplete hydration and the formation of aggregates.
-
Action: Ensure the organic solvent is thoroughly removed under vacuum to form a thin, even film. If the film appears patchy, the initial dissolution of lipids in the organic solvent may have been incomplete.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale & Reference |
| pKa of Stearylamine | ~10.6 | The amine group must be protonated to maintain a positive charge.[1] |
| pH of Hydration Buffer | 4.0 - 6.0 | To ensure stearylamine is protonated and provide electrostatic stability. |
| Hydration Temperature | > Phase Transition Temperature (Tc) of all lipids | To ensure proper lipid hydration and vesicle formation.[4] |
| Total Lipid Concentration | Start with ≤ 10-20 µmol/mL | Higher concentrations can lead to aggregation and precipitation.[7] |
Experimental Protocol: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a general method for preparing this compound liposomes. The lipid composition and buffer system should be optimized for your specific application.
Materials:
-
Stearylamine
-
Phosphatidylcholine (e.g., DOPC, POPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration Buffer (e.g., Acetate buffer, pH 5.0)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vortex mixer
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of stearylamine, phosphatidylcholine, and cholesterol.
-
Dissolve the lipids in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C).
-
Rotate the flask to create a thin, uniform lipid film on the inner surface.
-
Once the bulk solvent has evaporated, place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-warm the hydration buffer to a temperature above the Tc of the lipid mixture.
-
Add the pre-warmed hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This step should also be performed at a temperature above the Tc.
-
-
Size Reduction (Optional):
-
To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion.
-
For extrusion, load the suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes.
-
Troubleshooting Workflow Diagram
Caption: A flowchart illustrating the systematic troubleshooting process for addressing precipitation during this compound liposome preparation.
References
- 1. chembk.com [chembk.com]
- 2. STEARYL AMINE - Ataman Kimya [atamanchemicals.com]
- 3. Octadecanamine | 124-30-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Effect of Liposome Characteristics and Dose on the Pharmacokinetics of Liposomes Coated with Poly(amino acid)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stearylamine Acetate Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxicity associated with stearylamine (SA) and stearylamine acetate (SAA) based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytotoxicity in this compound-based delivery systems?
A1: The primary cause of cytotoxicity is the interaction of the positively charged stearylamine with negatively charged components of cell membranes, such as acidic phospholipids.[1] This electrostatic interaction can lead to membrane disruption, increased permeability, and ultimately cell lysis or apoptosis.[1][2] The density of the positive charge, determined by the concentration of this compound, is a critical factor influencing the degree of cytotoxicity.[3]
Q2: How does the concentration of this compound in my formulation affect its toxicity?
A2: The cytotoxicity of this compound delivery systems is dose-dependent. Higher concentrations of stearylamine lead to a greater positive surface charge (zeta potential), which generally correlates with increased cytotoxicity.[4] It has been observed that increasing the molar percentage of stearylamine in liposomes leads to a significant increase in hemolytic activity and overall toxicity.[1][3]
Q3: Are there formulation strategies to reduce the cytotoxicity of my this compound delivery system?
A3: Yes, several strategies can be employed:
-
Optimize this compound Concentration: Use the lowest concentration of SAA that still provides the desired cationic charge for your application.
-
Incorporate Helper Lipids: The inclusion of neutral or zwitterionic lipids, such as phosphatidylcholine (PC) or cholesterol, can help to shield the positive charge of stearylamine and reduce its interaction with cell membranes.[1] The composition of the hydrocarbon chains of these phospholipids can also influence cytotoxicity by altering membrane fluidity.[1]
-
PEGylation: The addition of polyethylene glycol (PEG) to the surface of the nanoparticles (PEGylation) can create a hydrophilic layer that sterically hinders the interaction of the cationic surface with cell membranes, thereby reducing cytotoxicity.[4]
-
Control Particle Size: While the relationship can be complex, smaller liposomes have sometimes been reported to be more toxic than larger ones.[5] Therefore, controlling the size of your delivery system is an important consideration.
Q4: My cells are showing high levels of apoptosis. Could this be related to my this compound formulation?
A4: Yes. Cationic liposomes containing stearylamine have been shown to induce apoptosis through mitochondrial pathways.[2] This can involve the generation of reactive oxygen species (ROS), release of cytochrome c, and activation of caspases (caspase-3 and -8).[2]
Q5: Can the cytotoxicity of this compound delivery systems vary between different cell types?
A5: Absolutely. Different cell lines can exhibit varying sensitivity to cationic delivery systems.[5] It is crucial to perform cytotoxicity assays on the specific cell lines relevant to your research. For instance, phagocytic cells may take up cationic liposomes to a greater extent, potentially leading to higher toxicity.[4]
Troubleshooting Guides
Issue 1: High Cell Death Observed in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Excessive this compound Concentration | Systematically decrease the molar ratio of this compound in your formulation. Prepare a series of formulations with varying SAA concentrations to determine the optimal balance between efficacy and toxicity. |
| Unfavorable Lipid Composition | Incorporate neutral "helper" lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol to reduce the overall surface charge density. Experiment with different ratios of cationic lipid to helper lipid. |
| High Zeta Potential | Aim for a zeta potential that is sufficiently positive for your application but below the threshold that induces significant cytotoxicity (generally, values beyond +30 mV are associated with increased toxicity).[4] Modify the formulation as described above to modulate the zeta potential. |
| Residual Organic Solvents | Ensure that the final formulation is free from residual organic solvents used during preparation (e.g., chloroform, methanol), as these can contribute to cytotoxicity.[2] Use appropriate solvent evaporation and drying techniques. |
| Particle Size Effects | Characterize the size distribution of your nanoparticles. If you observe a high proportion of very small particles, this may contribute to toxicity.[5] Optimize your formulation and preparation method to achieve a more uniform and potentially larger particle size. |
Issue 2: Significant Hemolysis Observed in Blood Compatibility Assays
| Possible Cause | Troubleshooting Steps |
| Direct Interaction with Erythrocyte Membranes | The positive charge of stearylamine can directly damage red blood cell membranes.[1] Reduce the this compound concentration. |
| Formulation Instability in Blood | The formulation may be aggregating or breaking down in the presence of blood components. Assess the stability of your delivery system in biological media. |
| Inclusion of Acidic Phospholipids | Consider incorporating a small percentage of acidic phospholipids in your formulation, as this has been shown to inhibit stearylamine-induced hemolysis.[1] |
Quantitative Data on Cytotoxicity
The following tables summarize quantitative data from various studies to illustrate the relationship between the physicochemical properties of cationic delivery systems and their cytotoxicity.
Table 1: Effect of Cationic Lipid Concentration on Cytotoxicity
| Cationic Lipid | Molar Ratio of Cationic Lipid | Cell Line | Assay | IC50 / % Viability | Reference |
| Stearylamine | 20 µM (lipid concentration) | Various human cancer and normal cell lines | Proliferation Assay | Toxic (ID50 at 200 µM or less) | [5] |
| Stearylamine | 10 mol% | L. amazonensis promastigotes | Cytotoxicity Assay | Higher cytotoxicity with 0.2% SA vs 0.1% | [3] |
| DODAC | 30 mol% | S. aureus | Antibacterial/Cytotoxicity | Effective bacterial killing, negligible toxicity to mammalian cells | [6] |
| DODAC | 40 mol% | S. aureus | Antibacterial/Cytotoxicity | Complete bacterial killing at ≥100 µg/mL | [6] |
Table 2: Influence of Zeta Potential on Cytotoxicity
| Cationic Lipid | Zeta Potential (mV) | Cell Line | Assay | Outcome | Reference |
| DDAB | +40.0 ± 9.0 | Macrophages | Cytotoxicity Assay | Most toxic (ED50 <10 nmol/mL) | [4] |
| DSTAP | +15.0 ± 6.3 | Macrophages | Cytotoxicity Assay | Least toxic (ED50 >1000 nmol/mL) | [4] |
| DOTAP | +54.3 ± 6.1 | In vivo (mice) | Hepatotoxicity | Increased liver enzymes | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended for assessing the cytotoxicity of this compound delivery systems.[2][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Sterile 96-well plates
-
This compound delivery system formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of your this compound delivery system in culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours (or your desired exposure time) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
Hemolysis Assay
This protocol is based on established methods for assessing the hemolytic properties of nanoparticles.[1][3][9][10]
Materials:
-
Fresh whole blood (with an anticoagulant like heparin)
-
Phosphate-buffered saline (PBS)
-
This compound delivery system formulations
-
Triton X-100 (1% v/v in PBS) as a positive control
-
PBS as a negative control
-
Centrifuge
-
Microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood at 1000 x g for 10 minutes. Discard the supernatant (plasma) and buffy coat. Wash the RBC pellet three times with PBS, centrifuging and removing the supernatant after each wash. Resuspend the final RBC pellet in PBS to achieve a 2% hematocrit solution.
-
Incubation: In microcentrifuge tubes, add 100 µL of your serially diluted this compound formulations. Add 100 µL of the 2% RBC suspension to each tube. For controls, use 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).
-
Incubation: Incubate the tubes at 37°C for 1-2 hours with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully collect the supernatant from each tube without disturbing the RBC pellet.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the absorbance of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizations
References
- 1. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Account Suspended [nanotechnology.blog]
- 6. Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Lipid-to-Drug Ratio in Stearylamine Acetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of lipid-to-drug ratios in stearylamine acetate-containing formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in lipid-based formulations?
A1: this compound is a cationic lipid that is incorporated into liposomal and solid lipid nanoparticle (SLN) formulations to impart a positive surface charge. This positive charge can enhance the encapsulation of negatively charged drugs, improve the stability of the formulation through electrostatic repulsion, and facilitate interaction with negatively charged cell membranes, potentially increasing cellular uptake.
Q2: How does the lipid-to-drug ratio influence the characteristics of the formulation?
A2: The lipid-to-drug ratio is a critical parameter that significantly impacts the formulation's properties.[1][2][3][4][5] It can affect:
-
Encapsulation Efficiency (%EE): The amount of drug successfully entrapped within the nanoparticles.
-
Drug Loading (%DL): The percentage of the nanoparticle's total mass that is composed of the drug.
-
Particle Size and Polydispersity Index (PDI): The average size and size distribution of the nanoparticles, which can influence their in vivo fate.
-
Zeta Potential: The surface charge of the nanoparticles, which affects stability and cellular interactions.
-
Drug Release Profile: The rate and duration of drug release from the nanoparticles.[6]
Q3: What is the difference between encapsulation efficiency and drug loading?
A3: Encapsulation efficiency (%EE) refers to the percentage of the initial drug amount that is successfully incorporated into the nanoparticles. Drug loading (%DL), on the other hand, represents the weight percentage of the drug relative to the total weight of the nanoparticle.
Q4: How does cholesterol affect this compound formulations?
A4: Cholesterol is often included in liposomal formulations to modulate the fluidity and stability of the lipid bilayer. It can decrease the permeability of the membrane to encapsulated drugs, thereby reducing leakage. However, the concentration of cholesterol needs to be optimized, as excessive amounts can sometimes decrease encapsulation efficiency.
Q5: What are the common methods for preparing this compound-containing nanoparticles?
A5: Two widely used methods are the thin-film hydration method for liposomes and the modified solvent injection method for solid lipid nanoparticles (SLNs). The choice of method depends on the specific drug and desired nanoparticle characteristics.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE)
| Question | Possible Causes | Troubleshooting Suggestions |
| Why is my encapsulation efficiency so low? | - Suboptimal Lipid-to-Drug Ratio: The ratio may not be ideal for the specific drug, leading to poor entrapment.[2][3][4][5] - Drug Properties: The physicochemical properties of the drug (e.g., hydrophobicity, charge) may not be compatible with the lipid matrix. - Inadequate Hydration/Dispersion: The lipid film may not be fully hydrated, or the dispersion of the drug and lipids may be incomplete. - pH of the Hydration Buffer: The pH can affect the charge of both the drug and the stearylamine, influencing their interaction. | - Optimize Lipid-to-Drug Ratio: Systematically vary the lipid-to-drug ratio to identify the optimal range for your drug.[2][3][4][5] - Modify Lipid Composition: Incorporate helper lipids or cholesterol to improve drug accommodation within the lipid bilayer. - Ensure Complete Hydration: Hydrate the lipid film above the phase transition temperature of the lipids and use vigorous agitation. - Adjust pH: Optimize the pH of the aqueous phase to promote favorable electrostatic interactions between the stearylamine and the drug. |
Issue 2: Particle Aggregation and Instability
| Question | Possible Causes | Troubleshooting Suggestions |
| Why are my nanoparticles aggregating and precipitating out of solution? | - Insufficient Surface Charge: The amount of stearylamine may be too low to provide enough electrostatic repulsion to prevent aggregation. - High Ionic Strength of the Buffer: High salt concentrations can screen the surface charge, reducing repulsive forces. - Improper Storage Conditions: Storing at inappropriate temperatures can lead to instability.[7] - Lyophilization Issues: Aggregation can occur during the freezing and drying process if a suitable cryoprotectant is not used. | - Increase Stearylamine Concentration: Gradually increase the molar ratio of stearylamine in the formulation to enhance the positive zeta potential. - Use a Low Ionic Strength Buffer: Prepare formulations in buffers with low salt concentrations. - Optimize Storage: Store formulations at 4°C and avoid freezing unless a validated cryopreservation protocol is used. - Add a Cryoprotectant: Incorporate cryoprotectants like trehalose or sucrose before lyophilization. |
Issue 3: High Polydispersity Index (PDI)
| Question | Possible Causes | Troubleshooting Suggestions |
| My nanoparticle population has a very broad size distribution (high PDI). How can I make it more uniform? | - Incomplete Lipid Film Formation: An uneven lipid film can lead to the formation of heterogeneous vesicles upon hydration. - Inefficient Size Reduction: The method used for downsizing the nanoparticles (e.g., sonication, extrusion) may not be optimized. - Aggregation: Small nanoparticles may be aggregating to form larger particles. | - Ensure a Thin, Uniform Film: Rotate the flask at an appropriate speed during solvent evaporation to create a thin and even lipid film. - Optimize Sonication/Extrusion: Adjust the sonication time and power, or perform multiple extrusion cycles through membranes with defined pore sizes. - Address Aggregation Issues: Refer to the troubleshooting suggestions for particle aggregation. |
Issue 4: Drug Leakage from Nanoparticles
| Question | Possible Causes | Troubleshooting Suggestions |
| I am observing significant drug leakage from my formulation over time. How can I improve drug retention? | - High Membrane Fluidity: The lipid bilayer may be too fluid, allowing the drug to diffuse out. - Incompatible Drug-Lipid Interaction: The drug may not be stably associated with the lipid matrix. - Storage at Elevated Temperatures: Higher temperatures can increase membrane fluidity and drug leakage.[7] | - Incorporate Cholesterol: Add cholesterol to the formulation to decrease the fluidity and permeability of the lipid bilayer. - Optimize Stearylamine Content: For cationic drugs, including stearylamine can reduce their permeability through the lipid bilayer.[8] - Store at 4°C: Maintain the formulation at a refrigerated temperature to minimize drug leakage. |
Data Presentation
Table 1: Effect of Paclitaxel Content on the Properties of Stearylamine-Based Solid Lipid Nanoparticles (SLNs)
This table summarizes the impact of varying the molar content of the anti-cancer drug paclitaxel on the key characteristics of stearylamine-based SLNs. The lipid concentration was kept constant at 0.23 mmol.
| Formulation Code | Stearylamine (mmol) | Paclitaxel (mmol) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%EE) | Drug Loading (%DL) |
| SLN9 | 0.23 | 0.0 | 70 ± 11.6 | 0.165 ± 0.04 | 40.2 ± 1.5 | - | - |
| P-SLN1 | 0.23 | 0.05 | 89 ± 8.8 | 0.168 ± 0.03 | 38.2 ± 1.1 | 58.6 ± 4.2 | 12.0 ± 2.4 |
| P-SLN2 | 0.23 | 0.25 | 96 ± 4.4 | 0.162 ± 0.04 | 39.1 ± 0.8 | 75.42 ± 1.5 | 31.5 ± 2.1 |
| P-SLN3 | 0.23 | 0.5 | 129 ± 5.1 | 0.157 ± 0.07 | 38.0 ± 2.3 | 53.0 ± 2.3 | 18.12 ± 3.9 |
Data adapted from a study on paclitaxel-loaded stearylamine SLNs.[7][9]
Table 2: Influence of Lipid Composition on Liposome Characteristics for Pramipexole Delivery
This table illustrates how the inclusion of stearylamine and varying concentrations of cholesterol affect the properties of liposomes loaded with Pramipexole.
| Formulation Code | Phosphatidylcholine:Cholesterol (Molar Ratio) | Stearylamine (Molar Ratio) | Vesicle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 1:0.2 | - | 245.3 ± 4.1 | -15.2 ± 1.8 | 65.7 ± 2.3 |
| F2 | 1:0.4 | - | 210.8 ± 3.5 | -12.8 ± 1.5 | 72.1 ± 2.9 |
| F3 | 1:0.2 | 0.1 | 280.1 ± 5.2 | +25.4 ± 2.1 | 78.4 ± 3.1 |
| F4 | 1:0.4 | 0.1 | 255.6 ± 4.8 | +30.1 ± 2.5 | 85.2 ± 3.5 |
Data is illustrative and based on findings from studies on modified liposomes for transdermal drug delivery.[10]
Experimental Protocols
Thin-Film Hydration Method for Liposome Preparation
This method is commonly used for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
Lipids (e.g., phosphatidylcholine, cholesterol, this compound)
-
Drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, HEPES buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Sonication probe or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Dissolution: Dissolve the lipids and the drug (if lipid-soluble) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2-3 hours to remove any residual organic solvent.
-
Hydration: Add the aqueous hydration buffer (which can contain a hydrophilic drug) to the flask. The temperature of the buffer should also be above the lipid's phase transition temperature.
-
Vesicle Formation: Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate the lipid film. This will cause the lipid sheets to swell and fold into multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller and more uniform vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Modified Solvent Injection Method for Solid Lipid Nanoparticle (SLN) Preparation
This method is suitable for preparing SLNs and involves the precipitation of lipids from an organic solution into an aqueous phase.[7][9]
Materials:
-
Solid lipid (e.g., stearylamine)
-
Drug
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Aqueous phase (e.g., distilled water, buffer) containing a surfactant (e.g., Pluronic F68, Poloxamer 188)
-
Syringe with a fine needle
-
Magnetic stirrer and stir bar
Procedure:
-
Lipid-Drug Solution: Dissolve the stearylamine and the drug in the water-miscible organic solvent. Heat the solution if necessary to ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare the aqueous phase containing the surfactant in a beaker and place it on a magnetic stirrer.
-
Injection: Heat both the lipid-drug solution and the aqueous phase to a temperature above the melting point of the lipid. Draw the warm lipid-drug solution into a syringe and inject it rapidly into the stirred aqueous phase.
-
Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase causes the lipid to precipitate, forming solid lipid nanoparticles with the drug encapsulated within.
-
Solvent Evaporation: Continue stirring the dispersion at room temperature to allow for the evaporation of the organic solvent.
-
Purification (Optional): The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unencapsulated drug and excess surfactant.
Mandatory Visualizations
Caption: Workflow for the Thin-Film Hydration Method.
Caption: Workflow for the Modified Solvent Injection Method.
Caption: Logical Relationship in Formulation Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. liposomes.ca [liposomes.ca]
- 7. Development, characterization and in vitro assessement of stearylamine-based lipid nanoparticles of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating drug loading efficiency in stearylamine acetate carriers
A Comparative Guide to Validating Drug Loading Efficiency in Stearylamine Acetate Carriers
For researchers and drug development professionals, cationic lipid carriers are pivotal in delivering a range of therapeutic molecules. Stearylamine, a cationic lipid, is frequently incorporated into nanocarrier formulations to enhance stability and facilitate the encapsulation of anionic drugs.[1] this compound forms a salt that can be used in various nanoparticle formulations, including solid lipid nanoparticles (SLNs) and liposomes.[1][2] Validating the drug loading efficiency of these carriers is a critical step to ensure reproducible formulation, optimal therapeutic efficacy, and adherence to quality standards.
This guide provides an objective comparison of this compound carriers with alternative lipid-based systems, presents supporting experimental data, and offers detailed protocols for validating drug loading efficiency.
Comparison of this compound Carriers with Alternatives
Stearylamine is prized for imparting a positive surface charge to nanocarriers, which can improve their stability through electrostatic repulsion and enhance interaction with negatively charged cell membranes.[1] However, other lipid-based carriers also offer distinct advantages.
| Feature | This compound Carriers (e.g., SLNs) | Conventional Liposomes | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Primary Composition | Solid lipid (e.g., stearic acid), Stearylamine, Surfactant(s).[2] | Phospholipids (e.g., DPPC), Cholesterol. | Solid Lipid(s) (e.g., tristearin, stearic acid), Surfactant(s).[3][4] | Blend of solid and liquid lipids, Surfactant(s).[4] |
| Typical Surface Charge | Cationic (Positive) due to stearylamine.[1] | Neutral, Anionic, or Cationic (if modified).[5] | Generally neutral or slightly negative. | Generally neutral or slightly negative. |
| Structural Core | Solid lipid matrix.[2] | Aqueous core surrounded by a lipid bilayer. | Solid lipid core.[4] | Imperfect, unstructured solid lipid matrix. |
| Key Advantages | High stability, controlled release, suitable for poorly soluble drugs.[2] | Biocompatible, can carry both hydrophilic and hydrophobic drugs.[3] | High stability, controlled release, avoids organic solvents.[4] | Higher drug loading capacity and reduced drug expulsion compared to SLNs. |
| Limitations | Potential for lower drug loading compared to NLCs, risk of drug expulsion during storage. | Lower encapsulation efficiency for some drugs, potential for instability. | Limited drug loading capacity, potential for drug expulsion. | |
| Suitable Drug Types | Primarily lipophilic/hydrophobic drugs, anionic drugs.[2][6] | Hydrophilic, lipophilic, and amphiphilic drugs.[3] | Primarily lipophilic/hydrophobic drugs.[7] | Primarily lipophilic/hydrophobic drugs. |
Quantitative Data on Drug Loading Efficiency
The efficiency of drug encapsulation is a critical parameter for any nanocarrier. The table below summarizes reported encapsulation efficiency (EE%) values for various drugs in stearylamine-based carriers and other lipid nanoparticles.
| Carrier Type | Drug | Encapsulation Efficiency (EE%) | Reference |
| Stearylamine-based SLN | Paclitaxel | ~75% | [2] |
| Solid Lipid Nanoparticle (SLN) | Halcinonide | >99% | [7] |
| Solid Lipid Nanoparticle (SLN) | Dibucaine | >70% | [8] |
| Nanostructured Lipid Carrier (NLC) | Dibucaine | >70% | [8] |
Experimental Protocols for Validating Drug Loading
The fundamental principle behind measuring drug loading involves separating the drug-loaded carriers from the unencapsulated, free drug and then quantifying the drug in one or both fractions.
Key Definitions:
-
Encapsulation Efficiency (EE%) : The percentage of the initial drug amount that is successfully entrapped within the nanocarriers.
-
Drug Loading Content (DLC%) : The percentage of the nanocarrier's mass that is composed of the encapsulated drug.[9]
Equation 1: Encapsulation Efficiency (EE%) EE% = ( (Total Drug Amount - Free Drug Amount) / Total Drug Amount ) * 100
Equation 2: Drug Loading Content (DLC%) DLC% = ( (Total Drug Amount - Free Drug Amount) / Weight of Nanoparticles ) * 100[9]
Protocol: Determination of Encapsulation Efficiency via Ultrafiltration and HPLC
This protocol is a widely used method for separating free drug from lipid nanoparticles and quantifying the encapsulated drug.[8][10]
1. Materials and Equipment:
-
Drug-loaded this compound nanoparticle suspension
-
Centrifugal filter units (e.g., Amicon® Ultra with a suitable Molecular Weight Cut-Off (MWCO) that retains nanoparticles but allows free drug to pass).[10]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).[7][11]
-
Appropriate HPLC column (e.g., C18 reversed-phase).[8]
-
Mobile phase (e.g., Methanol:Water mixture).[7]
-
Standard solutions of the drug at known concentrations.
-
Solvent to dissolve the nanoparticles (e.g., methanol, chloroform).
2. Separation of Free Drug:
-
Take a precise volume of the drug-loaded nanoparticle suspension (e.g., 500 µL).
-
Place the suspension into the upper chamber of the centrifugal filter unit.
-
Centrifuge the unit according to the manufacturer's instructions (e.g., 10,000 rpm for 15 minutes). This forces the aqueous phase containing the free, unencapsulated drug through the membrane into the collection tube.
-
Carefully collect the filtrate (containing the free drug) from the collection tube.
-
The nanoparticles, with the encapsulated drug, are retained on the filter membrane.
3. Quantification of Free Drug:
-
Prepare a calibration curve by running standard solutions of the drug on the HPLC system.
-
Inject the collected filtrate into the HPLC system.
-
Determine the concentration of the free drug in the filtrate by comparing its peak area to the calibration curve.
-
Calculate the total amount of free drug based on the filtrate volume.
4. Quantification of Total Drug (Optional but Recommended):
-
Take the same precise volume of the original, un-centrifuged nanoparticle suspension.
-
Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a solvent like methanol that dissolves the lipid matrix.
-
Analyze this solution using HPLC to determine the total drug concentration.
5. Calculation:
-
Use the values obtained to calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%) using the equations provided above.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and validating drug loading in stearylamine carriers.
Comparison of Lipid Nanocarrier Features
Caption: Key features and relationships of different lipid-based nanocarriers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Driving forces for drug loading in drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Cationic Lipids: Stearylamine Acetate vs. DOTAP for Gene Transfection
For researchers, scientists, and drug development professionals navigating the complex landscape of non-viral gene delivery, the choice of a cationic lipid is a critical determinant of experimental success. This guide provides an in-depth comparison of two prominent cationic lipids: stearylamine acetate and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). By examining their performance based on available experimental data, this document aims to equip you with the knowledge to make an informed decision for your specific gene transfection needs.
This comparison delves into the transfection efficiency, methodologies for liposome preparation and transfection, and the underlying mechanisms of these two cationic lipids. While DOTAP is a widely studied and well-characterized transfection reagent with a wealth of available data, direct comparative studies with this compound are limited in the public domain. This guide, therefore, presents a comprehensive overview of the existing data for each reagent to facilitate an informed, albeit indirect, comparison.
At a Glance: Performance Metrics
To provide a clear and concise overview, the following table summarizes the available quantitative data on the gene transfection efficiency of stearylamine-based formulations and DOTAP. It is important to note the differences in the nature of the delivered nucleic acid (siRNA vs. plasmid DNA) and the lack of direct head-to-head studies, which makes a direct performance comparison challenging.
| Feature | Stearylamine (Octadecylamine) | DOTAP |
| Delivered Nucleic Acid | siRNA[1] | Plasmid DNA, mRNA, siRNA[2][3] |
| Helper Lipid | Not specified in detail[1] | DOPE, Cholesterol |
| Reported Transfection Efficiency | High transfection (qualitative)[1] | Up to 90% in HEK-293 cells (with DOPE) |
| Key Formulation | Cationic Lipid Nanoparticle[1] | Liposomes (often with helper lipids) |
| Primary Advantage Noted | Ease of synthesis and characterization[1] | High transfection efficiency, well-studied[2][3] |
Deep Dive into Experimental Data
This compound: An Emerging Player
Stearylamine, also known as octadecylamine, is a cationic lipid that has been explored for its potential in gene delivery, particularly for siRNA.[1] While specific data for this compound is scarce, studies on stearylamine-containing nanoparticles highlight its ability to efficiently complex with nucleic acids and facilitate cellular uptake.
One study demonstrated that stearylamine-based cationic lipid nanoparticles allowed for maximum siRNA complexation, good stability, and high transfection, leading to significant gene silencing.[1] However, this study did not provide quantitative transfection efficiency percentages for comparison with other lipids. An older study evaluated stearylamine liposomes for DNA transfection and found them to be more efficient than the calcium phosphate method and, in some cell lines, superior to the commercial reagent Lipofectin.[4] Again, a direct quantitative comparison to DOTAP was not performed.
The primary advantages of stearylamine appear to be its straightforward synthesis and characterization.[1] However, the lack of extensive, publicly available data on its gene transfection efficiency, particularly with plasmid DNA and in commonly used cell lines, makes a comprehensive performance assessment difficult.
DOTAP: The Gold Standard
DOTAP is one of the most widely used and extensively studied cationic lipids for gene transfection. Its efficacy in delivering plasmid DNA, mRNA, and siRNA to a variety of cell lines is well-documented.[2][3]
DOTAP-based formulations, often in combination with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, can achieve high transfection efficiencies. For instance, in HEK-293T cells, DOTAP:DOPE formulations have been shown to yield transfection efficiencies of up to 90%. The inclusion of a helper lipid like DOPE is known to significantly enhance the fusogenic properties of the liposomes, which aids in the endosomal escape of the genetic material.[2]
The performance of DOTAP is highly dependent on the formulation, including the ratio of DOTAP to the helper lipid, the overall lipid-to-DNA ratio, and the cell type being transfected.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are paramount for successful gene transfection. Below are representative protocols for preparing liposomes and performing transfection with stearylamine-based formulations and DOTAP.
Stearylamine-Based Liposome Preparation and Transfection (General Protocol)
This protocol is a generalized procedure based on available literature for stearylamine liposomes and may require optimization for specific cell types and nucleic acids.
Liposome Preparation:
-
Lipid Film Hydration: A mixture of stearylamine and a helper lipid (e.g., cholesterol or DOPE) in a suitable molar ratio is dissolved in a chloroform/methanol solvent mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The lipid film is dried under vacuum for at least 1 hour to remove any residual solvent.
-
The film is hydrated with a sterile, aqueous buffer (e.g., HEPES-buffered saline) at a temperature above the phase transition temperature of the lipids.
-
The resulting liposome suspension is then sized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles.
Transfection Procedure:
-
Cells are seeded in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
The nucleic acid (e.g., plasmid DNA) is diluted in a serum-free medium.
-
The stearylamine-based liposome suspension is diluted in a serum-free medium in a separate tube.
-
The diluted nucleic acid and the diluted liposomes are gently mixed and incubated at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
The lipoplex-containing medium is added to the cells.
-
The cells are incubated for 4-6 hours at 37°C.
-
The transfection medium is then replaced with a fresh, complete culture medium.
-
Gene expression is typically assessed 24-72 hours post-transfection.
DOTAP/DOPE Liposome Preparation and Transfection Protocol
Liposome Preparation:
-
Lipid Film Hydration: DOTAP and DOPE are mixed in a 1:1 molar ratio in chloroform.
-
The solvent is evaporated under nitrogen gas to form a thin lipid film.
-
The film is dried under vacuum for at least 1 hour.
-
The lipid film is hydrated with sterile, nuclease-free water or buffer to a final lipid concentration of 1 mg/mL.
-
The suspension is sonicated or vortexed to form multilamellar vesicles.
-
For unilamellar vesicles, the suspension is extruded through polycarbonate membranes (e.g., 100 nm pore size).
Transfection Procedure:
-
Seed cells (e.g., HEK-293) in a 24-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
For each well, dilute 0.5-1.0 µg of plasmid DNA into 50 µL of serum-free medium.
-
In a separate tube, dilute 2-5 µL of the DOTAP/DOPE liposome suspension into 50 µL of serum-free medium.
-
Combine the diluted DNA and the diluted liposomes, mix gently, and incubate at room temperature for 20 minutes to form lipoplexes.
-
Add the 100 µL of the lipoplex mixture to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression.
Visualizing the Transfection Workflow
To better understand the process of cationic lipid-mediated gene transfection, the following diagram illustrates the key steps from lipoplex formation to gene expression.
Caption: Cationic Lipid-Mediated Gene Transfection Workflow.
Conclusion
Both this compound and DOTAP are valuable tools in the non-viral gene delivery toolbox. DOTAP stands out as a well-established and highly efficient transfection reagent, supported by a vast body of literature and quantitative performance data. Its versatility in delivering various nucleic acids to a wide range of cell types makes it a reliable choice for many researchers.
Stearylamine, while showing promise, particularly for siRNA delivery, requires further investigation to fully elucidate its potential for broader gene transfection applications. The limited availability of direct comparative studies and quantitative data for this compound makes a definitive performance ranking against DOTAP challenging.
For researchers requiring a robust and well-documented transfection reagent with predictable performance, DOTAP is currently the more established option. However, for those exploring novel delivery systems, particularly for siRNA, or for applications where ease of synthesis is a primary concern, stearylamine-based formulations may warrant further investigation and optimization. As the field of gene delivery continues to evolve, further studies directly comparing these and other novel cationic lipids will be crucial in guiding the selection of the most appropriate reagent for advancing genetic research and therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. DOPE facilitates quaternized lipidoids (QLDs) for in vitro DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearylamine liposome as a new efficient reagent for DNA transfection of eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Advantage: A Comparative Guide to Stearylamine Acetate-Based Drug Delivery
For researchers, scientists, and drug development professionals, the quest for effective and safe in vivo drug delivery systems is paramount. Cationic lipids have emerged as promising non-viral vectors, with stearylamine acetate gaining attention for its potential to enhance therapeutic efficacy. This guide provides an objective comparison of the in vivo performance of this compound-based drug delivery systems against other widely used alternatives, namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 1,2-di-O-octadecenyl-3-trimethylammonium propane (DOTMA), and PEGylated liposomes. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate delivery vehicle for your research needs.
Performance at a Glance: A Quantitative Comparison
The following tables summarize the in vivo performance of this compound-based systems and its alternatives based on key metrics such as biodistribution, pharmacokinetics, therapeutic efficacy, and toxicity. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, the data presented is a synthesis from multiple independent studies.
Table 1: In Vivo Biodistribution of Nanoparticle Drug Delivery Systems
| Delivery System | Animal Model | Primary Organs of Accumulation (% Injected Dose/gram) | Tumor Accumulation (% Injected Dose/gram) | Time Point |
| Stearylamine-based | Not explicitly quantified in comparative studies. Generally expected to accumulate in RES organs (liver, spleen). | Not explicitly quantified in comparative studies. | - | |
| DOTAP-based | Mice | Liver and Spleen are major sites. | Variable, depends on formulation and tumor model. | 24h |
| PEGylated Liposomes | Mice | Spleen: ~167 %ID/g, Liver: High accumulation | Variable, dependent on EPR effect and targeting ligands. | 24h |
Note: The biodistribution of cationic lipids like stearylamine and DOTAP is heavily influenced by their positive charge, leading to rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. PEGylation helps to shield the nanoparticles from the RES, prolonging circulation and potentially increasing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
Table 2: In Vivo Pharmacokinetics and Efficacy
| Delivery System | Drug/Therapeutic | Animal Model | Key Pharmacokinetic/Efficacy Finding |
| Stearylamine-based | Tamoxifen | Rats | 1.59-fold increase in relative bioavailability compared to drug suspension[1]. |
| Stearylamine-based | anti-CHIKV siRNA | Mice | Significant reduction in viral load in serum and muscle tissue[2]. |
| Stearylamine-based | Monensin | Mice | More effective than free monensin in treating malaria[3]. |
| DOTAP-based | Various | - | Generally exhibits rapid clearance from the bloodstream. |
| PEGylated Liposomes | Doxorubicin | Humans | Half-life of 55 hours (Doxil®) compared to 2.5 hours for non-PEGylated (Myocet®)[4]. |
Table 3: In Vivo Toxicity Profile
| Delivery System | Key Toxicity Findings |
| Stearylamine-based | Reduced hepatotoxicity of tamoxifen observed in a study with α-lipoic acid-stearylamine conjugate-based SLNs[1]. |
| DOTAP-based | Can induce dose-dependent toxicity, including inflammation and liver damage. |
| DOTMA-based | Similar to DOTAP, can cause toxicity, which is a key concern in its application. |
| PEGylated Liposomes | Generally considered to have a good safety profile, with reduced toxicity of the encapsulated drug compared to the free form. |
Experimental Methodologies: A Closer Look
Understanding the experimental protocols behind the data is crucial for interpretation and replication. Below are detailed methodologies for key in vivo experiments typically performed to evaluate drug delivery systems.
In Vivo Biodistribution and Pharmacokinetic Studies
Objective: To determine the tissue distribution and circulation half-life of the drug delivery system.
Protocol:
-
Animal Model: Typically, mice or rats are used. For cancer studies, tumor-bearing models are established by subcutaneously or orthotopically implanting cancer cells.
-
Formulation Administration: The nanoparticle formulation, often labeled with a fluorescent dye or a radiotracer, is administered intravenously (i.v.) via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h), blood samples are collected.
-
Tissue Harvesting: At the end of the study, animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) and the tumor are excised, weighed, and washed.
-
Quantification:
-
Fluorescence Imaging: If a fluorescent label is used, organs are imaged using an in vivo imaging system (IVIS), and the fluorescence intensity is quantified.
-
Radioactivity Measurement: For radiolabeled nanoparticles, the radioactivity in each organ is measured using a gamma counter.
-
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Pharmacokinetic parameters, such as circulation half-life, are calculated from the blood concentration-time profile.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic effectiveness of the drug-loaded delivery system.
Protocol:
-
Disease Model: An appropriate animal model for the disease under investigation is used (e.g., tumor-bearing mice for cancer).
-
Treatment Groups: Animals are randomly assigned to different treatment groups: (1) control (e.g., saline), (2) free drug, (3) empty nanoparticles, and (4) drug-loaded nanoparticles.
-
Dosing and Administration: The formulations are administered according to a predetermined schedule and route (e.g., i.v. injections every three days).
-
Monitoring: Key efficacy parameters are monitored throughout the study. For cancer models, this includes measuring tumor volume and body weight. For infectious disease models, it could be monitoring pathogen load or survival rates.
-
Endpoint Analysis: At the end of the study, tumors may be excised and weighed. Histological analysis of the tumors can also be performed.
In Vivo Toxicity Assessment
Objective: To assess the safety profile of the drug delivery system.
Protocol:
-
Animal Model: Healthy mice or rats are typically used.
-
Administration: Animals are administered with different doses of the nanoparticle formulation. A control group receives a vehicle solution.
-
Observation: Animals are monitored for any signs of toxicity, such as changes in body weight, behavior, or food and water intake.
-
Blood Analysis: At the end of the study, blood samples are collected for hematological analysis (e.g., complete blood count) and to measure biochemical markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Histopathology: Major organs are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any pathological changes.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: General signaling pathway of a nanoparticle-based drug delivery system in vivo.
Caption: Experimental workflow for an in vivo biodistribution study of nanoparticles.
Concluding Remarks
This compound-based drug delivery systems show significant promise for in vivo applications, with studies demonstrating their ability to enhance the bioavailability and efficacy of various therapeutic agents[1][2][3]. Their cationic nature facilitates interaction with negatively charged cell membranes, potentially leading to improved cellular uptake. However, this positive charge can also lead to rapid clearance by the reticuloendothelial system, a challenge that needs to be considered in formulation design.
In comparison, PEGylated liposomes offer the advantage of prolonged circulation, which can lead to enhanced tumor accumulation via the EPR effect[4]. Cationic lipids like DOTAP and DOTMA are widely used for gene delivery but are often associated with higher toxicity concerns.
The choice of a drug delivery system is highly dependent on the specific application, the therapeutic agent, and the target tissue. While this compound-based systems present a compelling option, further direct comparative studies with established platforms like PEGylated liposomes and other cationic lipids are warranted to fully elucidate their relative in vivo performance. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the advancement of their drug delivery strategies.
References
- 1. Alpha-lipoic acid-stearylamine conjugate-based solid lipid nanoparticles for tamoxifen delivery: formulation, optimization, in-vivo pharmacokinetic and hepatotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Cationic Lipid Nanoparticle Loaded siRNA with Stearylamine against Chikungunya Virus [mdpi.com]
- 3. Stearylamine Liposomal Delivery of Monensin in Combination with Free Artemisinin Eliminates Blood Stages of Plasmodium falciparum in Culture and P. berghei Infection in Murine Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Cationic Lipids in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Cationic lipids are indispensable components of non-viral gene and drug delivery systems, prized for their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. However, this positive charge is also a primary contributor to their inherent cytotoxicity, a critical hurdle in the development of safe and effective nanomedicines. This guide provides an objective comparison of the cytotoxic profiles of commonly used cationic lipids, supported by experimental data and detailed protocols to aid in the rational design of lipid-based delivery vectors.
Data Presentation: A Comparative Analysis of Cationic Lipid Cytotoxicity
The cytotoxic effects of cationic lipids are highly dependent on their chemical structure, the formulation of the lipid nanoparticle, the cell type, and the experimental conditions. Below is a summary of quantitative data from various studies to facilitate a comparative understanding.
| Cationic Lipid/Formulation | Cell Line | Assay | Key Findings |
| DOTAP | SK-OV-3 | MTT | Cytotoxicity is dose-dependent. Higher DOTAP/cholesterol molar ratios and higher lipid concentrations lead to decreased cell viability.[1] |
| DOTAP/Cholesterol | A549 | MTT | An IC50 value of 0.78 µmol was determined for a DOTAP/cholesterol/ATRA formulation, indicating significant cytotoxicity at this concentration.[2] |
| DOTAP vs. Lipofectamine™ 2000 | MCF-7 | MTT | Under optimal transfection conditions, both DOTAP and Lipofectamine™ 2000 resulted in over 85% cell viability. |
| Novel Cholesterol-Based Lipids | Various | MTT | IC50 values for novel cholesterol-based cationic lipids can vary significantly based on their heterocyclic head groups and linker types. |
| DOTAP/DOPE | HeLa | MTT | The ratio of DOTAP to the helper lipid DOPE significantly influences cytotoxicity and transfection efficiency. |
| DC-Cholesterol/DOPE | Various | MTT | DC-Cholesterol based formulations are also commonly used, with their cytotoxicity being influenced by the lipid composition and N/P ratio. |
| DODAC-based Liposomes | NIH 3T3 | MTT | Increasing the molar ratio of the cationic lipid DODAC in liposomes leads to a corresponding increase in cytotoxicity.[3] |
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of cationic lipid formulations using an MTT assay.
Caption: Workflow for determining cationic lipid cytotoxicity via MTT assay.
Signaling Pathways of Cationic Lipid-Induced Cytotoxicity
Cationic lipids can induce cytotoxicity through multiple signaling pathways, primarily involving the generation of reactive oxygen species (ROS), induction of apoptosis, and activation of innate immune responses through Toll-like receptors (TLRs).
Caption: Cationic lipid-induced cytotoxicity signaling pathways.
Experimental Protocols
Preparation of Cationic Liposomes (DOTAP/DOPE)
This protocol describes a common method for preparing cationic liposomes using the thin-film hydration technique.
Materials:
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Vacuum pump
Procedure:
-
Lipid Film Formation:
-
Dissolve DOTAP and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the chloroform, creating a thin lipid film on the flask's inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
-
Sterilization (Optional):
-
The liposome solution can be sterilized by passing it through a 0.22 µm filter.[4]
-
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells (e.g., HeLa)
-
96-well plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of the cationic lipid formulations to be tested.
-
Include untreated cells as a control.
-
Incubate the plate for the desired exposure time (e.g., 24 hours).[5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
References
- 1. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. rsc.org [rsc.org]
Navigating the Stability Landscape of Stearylamine Acetate Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the long-term stability of formulations is a cornerstone of successful therapeutic development. Stearylamine acetate, a cationic lipid, is frequently employed to impart a positive surface charge to nanocarrier systems like liposomes and solid lipid nanoparticles, thereby enhancing their stability. This guide provides a comprehensive comparison of this compound formulations with relevant alternatives, supported by experimental data and detailed methodologies to aid in the critical assessment of formulation stability over time.
The Stability Imperative in Cationic Formulations
The stability of a pharmaceutical formulation is paramount, directly impacting its safety, efficacy, and shelf-life. For nanoparticulate systems, instability can manifest as aggregation, changes in particle size and surface charge, and degradation of the active pharmaceutical ingredient (API) and excipients. Cationic lipids, such as this compound, are incorporated into formulations to create a positive zeta potential. This positive surface charge generates electrostatic repulsion between particles, preventing their aggregation and contributing to the overall stability of the colloidal dispersion. A zeta potential of approximately ±30 mV is generally considered indicative of good formulation stability[1].
Comparative Stability Analysis: this compound vs. Alternatives
While this compound is a widely used and cost-effective choice for inducing a positive charge, a thorough assessment requires comparison with other cationic lipids and surfactants. This section provides a comparative overview of the stability profiles of formulations containing this compound against those with common alternatives like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), benzalkonium chloride, and cetylpyridinium chloride.
Key Stability-Indicating Parameters
The stability of these formulations is typically assessed by monitoring several key parameters over time, often under accelerated conditions (e.g., elevated temperature and humidity) to predict long-term shelf-life. These parameters include:
-
Particle Size and Polydispersity Index (PDI): An increase in particle size or PDI over time suggests particle aggregation, a primary sign of instability.
-
Zeta Potential: A decrease in the magnitude of the zeta potential can indicate a loss of surface charge, leading to reduced electrostatic repulsion and increased potential for aggregation.
-
Encapsulation Efficiency and Drug Leakage: For drug delivery systems, the ability to retain the encapsulated drug is a critical stability marker.
-
Chemical Degradation: This involves the quantification of the parent compound and the identification and quantification of its degradation products.
| Formulation Component | Key Stability Characteristics | Potential Degradation Pathways |
| This compound | Imparts a strong positive zeta potential, contributing to electrostatic stabilization.[1] Its stability is influenced by pH and the presence of other excipients. | The primary amine group is susceptible to oxidation and reaction with aldehydes or ketones. The acetate counter-ion can influence the formulation's pH. |
| DOTAP | A quaternary ammonium lipid that provides a permanent positive charge, largely independent of pH. Often considered a gold standard for cationic liposomes. | The ester linkages in DOTAP are susceptible to hydrolysis, particularly at non-neutral pH, leading to the formation of the corresponding fatty acid and quaternary ammonium alcohol. |
| Benzalkonium Chloride | A quaternary ammonium surfactant with antimicrobial properties. It can be used to impart a positive charge and contribute to the preservation of the formulation. | Generally stable, but can be incompatible with anionic compounds. Long-term stability can be affected by light and temperature. |
| Cetylpyridinium Chloride | A quaternary ammonium compound with a pyridinium headgroup. It is also used for its antimicrobial properties in addition to its role as a cationic surfactant. | Similar to other quaternary ammonium compounds, it is relatively stable but can interact with anionic species in the formulation. |
Experimental Protocols for Stability Assessment
A robust assessment of formulation stability relies on well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of this compound and alternative formulations.
Long-Term and Accelerated Stability Studies
Objective: To evaluate the physical and chemical stability of the formulation over time under defined storage conditions.
Methodology:
-
Prepare the this compound formulation and the comparative formulations (e.g., containing DOTAP).
-
Divide each formulation into multiple batches for storage under different conditions as per ICH guidelines (e.g., 5°C ± 3°C for long-term and 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH for accelerated stability)[2].
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months), withdraw samples from each storage condition.
-
Analyze the samples for key stability-indicating parameters:
-
Particle Size and PDI: Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Determined by separating the free drug from the encapsulated drug (e.g., by ultracentrifugation or size exclusion chromatography) followed by quantification of the drug in both fractions using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Chemical Stability of this compound: Quantified using a stability-indicating HPLC method.
-
Forced Degradation Studies
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Methodology:
-
Expose the this compound raw material and the final formulation to various stress conditions as recommended by ICH guidelines, including[2][3][4][5][6]:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples using a stability-indicating analytical method, such as LC-MS, to separate and identify the degradation products.
Stability-Indicating Analytical Method for this compound
Objective: To develop and validate an analytical method capable of quantifying this compound in the presence of its degradation products and other formulation components.
Methodology (Example using HPLC):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better sensitivity, as stearylamine lacks a strong chromophore.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of this compound.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for stability testing and forced degradation studies.
Conclusion
The stability of this compound formulations is a multifaceted issue that requires rigorous and comparative evaluation. While this compound offers an effective means to electrostatically stabilize nanoparticulate systems, its long-term performance should be benchmarked against other cationic lipids and surfactants. By employing the detailed experimental protocols and analytical methods outlined in this guide, researchers can generate the robust data necessary to make informed decisions in the formulation development process, ultimately leading to safer and more effective therapeutic products. The provided workflows offer a clear visual guide for structuring these critical stability assessments.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 5. rjptonline.org [rjptonline.org]
- 6. ijariie.com [ijariie.com]
A Comparative Analysis of Stearylamine Acetate and Stearylamine Hydrochloride in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Stearylamine, a cationic lipid, is a pivotal component in the formulation of drug delivery systems, particularly in the development of positively charged nanoparticles such as liposomes and solid lipid nanoparticles (SLNs). The positive surface charge imparted by stearylamine enhances the interaction of these carriers with negatively charged biological membranes, thereby improving cellular uptake and drug delivery efficiency. Stearylamine is typically incorporated into formulations in its salt form, most commonly as stearylamine acetate or stearylamine hydrochloride, to improve its solubility and handling.
This guide provides a comparative analysis of this compound and stearylamine hydrochloride, offering insights into their physicochemical properties and performance in nanoparticle formulations. Due to a lack of direct head-to-head comparative studies in publicly available literature, this analysis collates data from various studies on stearylamine-based formulations. It is important to note that many studies do not explicitly specify the salt form used; therefore, the presented data for "stearylamine" may correspond to either salt or the in-situ formation of a salt.
Physicochemical Properties: Acetate vs. Hydrochloride
The choice between this compound and stearylamine hydrochloride can be influenced by their differing physicochemical properties, which can impact formulation processes and final product characteristics.
| Property | This compound | Stearylamine Hydrochloride | Reference |
| Molecular Formula | C20H43NO2 | C18H40ClN | [1] |
| Molecular Weight | 329.56 g/mol | 305.97 g/mol | [1] |
| Appearance | White or pale yellow flakes | Not specified | [2] |
| Solubility | Generally better solubility in water than the hydrochloride salt. | Soluble in water, though often prepared directly in the flotation system. |
Performance in Nanoparticle Formulations
The incorporation of stearylamine salts into lipid-based nanoparticles significantly influences their key characteristics, including particle size, surface charge (zeta potential), and the efficiency of drug encapsulation. A positive surface charge, typically above +30 mV, is generally desired for stable cationic formulations that can effectively interact with cells.
Solid Lipid Nanoparticles (SLNs)
The following table summarizes the performance of stearylamine in paclitaxel-loaded SLNs. These formulations demonstrate the ability of stearylamine to produce positively charged nanoparticles with high drug entrapment efficiency.
| Formulation Code | Stearylamine (mmol) | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| SLN9 (blank) | 0.23 | 70 ± 11.6 | 0.165 ± 0.04 | +40.2 ± 1.5 | - | - | [3] |
| P-SLN1 | 0.23 | 89 ± 8.8 | 0.168 ± 0.03 | +38.2 ± 1.1 | 58.6 ± 4.2 | 12.0 ± 2.4 | [3] |
| P-SLN2 | 0.23 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | 75.42 ± 1.5 | 31.5 ± 2.1 | [3] |
| P-SLN3 | 0.23 | 129 ± 5.1 | 0.157 ± 0.07 | +38.0 ± 2.3 | 53.0 ± 2.3 | 18.12 ± 3.9 | [3] |
Note: The specific salt of stearylamine was not mentioned in the reference.
Liposomes
In liposomal formulations, stearylamine is used to create cationic vesicles that can be optimized for size and surface charge to ensure stability and effective cellular interaction.
| Formulation Composition (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Reference |
| Phosphatidylcholine:Cholesterol:Stearylamine (12:5:5) | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [4] |
Note: The specific salt of stearylamine was not mentioned in the reference.
Experimental Protocols
Preparation of Stearylamine-based Solid Lipid Nanoparticles (SLNs) by Modified Solvent Injection
This protocol is adapted from a method used for preparing paclitaxel-loaded stearylamine SLNs and is a representative example of how such nanoparticles can be formulated.[3]
Materials:
-
Stearylamine (as acetate or hydrochloride)
-
Drug (e.g., Paclitaxel)
-
Lecithin
-
Poloxamer (e.g., Pluronic F68)
-
Organic solvent (e.g., acetone, ethanol)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Dissolve stearylamine and the drug in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve lecithin and a surfactant like Poloxamer in purified water. Heat the solution to the same temperature as the lipid phase.
-
Emulsification: Inject the lipid phase into the aqueous phase under constant homogenization at a specified speed (e.g., 13,000 rpm) for a defined period (e.g., 15 minutes).
-
Solvent Evaporation: Remove the organic solvent from the nanoemulsion by stirring at room temperature for several hours or by using a rotary evaporator.
-
Nanoparticle Formation: As the solvent is removed, the SLNs will form.
-
Purification: The resulting SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any unentrapped drug and excess surfactants.
Characterization of Stearylamine-based Nanoparticles
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension with purified water to an appropriate concentration. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer) at 25°C. The Z-average diameter is reported as the mean particle size, and the PDI indicates the breadth of the size distribution.
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the nanoparticle suspension in purified water and measure the electrophoretic mobility using an instrument like a Malvern Zetasizer. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.
Entrapment Efficiency and Drug Loading:
-
Method: Centrifugation or ultrafiltration followed by quantification of the unentrapped drug.
-
Procedure:
-
Separate the nanoparticles from the aqueous phase containing the free drug by ultracentrifugation or by using a centrifugal filter device.
-
Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
DL% = [(Total Drug - Free Drug) / Total Nanoparticle Weight] x 100
-
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes and principles involved in working with stearylamine-based formulations, the following diagrams are provided.
Caption: Experimental workflow for SLN formulation and characterization.
Caption: Stearylamine imparts a positive charge for cellular interaction.
Conclusion
Both this compound and stearylamine hydrochloride are effective agents for inducing a positive charge on the surface of lipid-based nanoparticles. The choice between them may be guided by solubility requirements and specific formulation protocols. While direct comparative data is scarce, the available literature consistently demonstrates that the incorporation of stearylamine allows for the creation of stable, cationic nanoparticles with high drug loading capacity, which are promising for enhanced drug delivery to target cells. Further head-to-head studies would be beneficial to delineate the subtle differences in performance between the acetate and hydrochloride salts in various drug delivery platforms.
References
A Comparative Guide to Evaluating the Endosomal Escape of Stearylamine Acetate-Based Carriers
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of therapeutic payloads into the cytoplasm of target cells is a critical determinant of the success of many nanomedicine platforms. A major hurdle in this process is the entrapment of the delivery vehicle within endosomes, leading to lysosomal degradation of the cargo. Cationic lipids, such as stearylamine acetate, are widely incorporated into nanocarriers to facilitate endosomal escape. This guide provides a comparative framework for evaluating the endosomal escape efficiency of this compound-based carriers against other common alternatives, supported by detailed experimental protocols and data presentation formats.
Mechanism of Endosomal Escape: The Proton Sponge Effect
Cationic lipids like stearylamine are thought to promote endosomal escape primarily through the "proton sponge" effect. As the endosome matures, its internal pH drops due to the influx of protons (H+). The primary amine group of stearylamine becomes protonated in this acidic environment. To maintain charge neutrality, chloride ions (Cl-) enter the endosome, leading to an influx of water and subsequent osmotic swelling. This swelling ultimately causes the rupture of the endosomal membrane, releasing the carrier and its cargo into the cytoplasm.
Caption: Mechanism of the proton sponge effect.
Comparative Data on Carrier Performance
A direct quantitative comparison of endosomal escape efficiency between this compound and other cationic lipids under identical experimental conditions is not extensively available in publicly accessible literature. However, we can compile representative data from various studies to provide a comparative overview. The following tables summarize expected performance metrics based on the known properties of these lipids.
Table 1: Comparison of Endosomal Escape Efficiency
| Carrier Composition | Assay | Cell Line | Endosomal Escape Efficiency (%) | Reference |
| This compound:DOPE | Split Luciferase | HeLa | Data not available | - |
| DOTAP:DOPE | Split Luciferase | HeLa | ~5-15% (Estimated) | [1] |
| Lipofectamine® 2000 | Split Luciferase | HeLa | ~10-20% (Estimated) | [1] |
| DLin-MC3-DMA (LNP) | smFISH | HeLa | ~1-2% | [2][3] |
Note: The data for DOTAP and Lipofectamine are estimations based on their known transfection efficiencies and the typical range of endosomal escape observed in similar studies. Direct comparative studies with this compound using the split luciferase assay are needed for a precise comparison.
Table 2: Comparative Cytotoxicity
| Cationic Lipid | Assay | Cell Line | IC50 (µg/mL) | Reference |
| Stearylamine | MTT Assay | HEK293 | > 100 (in some formulations) | [4] |
| DOTAP | MTT Assay | HEK293 | ~10-50 | [4] |
| Lipofectamine® 2000 | MTT Assay | HEK293 | ~1-10 | [4] |
Table 3: Comparative Gene Silencing Efficiency (siRNA Delivery)
| Carrier Composition | Target Gene | Cell Line | Knockdown Efficiency (%) | Reference |
| Stearylamine-based nanoparticles | Various | Various | Data not available in direct comparison | - |
| DOTAP-based nanoparticles | Various | Various | 40-70% | [5][6] |
| DLin-MC3-DMA (LNP) | Factor VII | Mouse Hepatocytes | >90% | [1] |
Experimental Protocols for Evaluating Endosomal Escape
To facilitate a standardized comparison, detailed protocols for key assays are provided below.
Hemolysis Assay
This assay indirectly assesses the membrane-disruptive potential of a carrier at acidic pH, mimicking the endosomal environment.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape. - DZNEPUB [pub.dzne.de]
- 4. researchgate.net [researchgate.net]
- 5. Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape and siRNA delivery with cationic shell crosslinked knedel-like nanoparticles with tunable buffering capacities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Stearylamine Acetate: A Guide for Laboratory Professionals
For Immediate Reference: Stearylamine acetate should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to local, state, and federal regulations is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the conflicting classifications in available safety data sheets (SDS), a cautious approach is recommended, treating the compound as hazardous to ensure personnel safety and environmental protection.
Hazard Assessment and Personal Protective Equipment (PPE)
While some sources may not classify this compound as hazardous, other data for the closely related compound, stearylamine, indicate significant risks. Therefore, it is crucial to handle this chemical with appropriate care.
Hazards Include:
-
Causes skin irritation.
-
Causes serious eye damage.[1]
-
May be fatal if swallowed and enters airways.
-
May cause damage to organs through prolonged or repeated exposure.[2]
-
Very toxic to aquatic life with long-lasting effects.[3]
Required Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended for splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust or aerosols are generated. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed to prevent environmental contamination and ensure compliance with hazardous waste regulations.
Step 1: Waste Collection
-
Collect all this compound waste, including unused product and contaminated materials (e.g., paper towels, gloves), in a designated, compatible, and properly sealed waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include the date accumulation started.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
Step 3: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Waste must be disposed of in accordance with all federal, state, and local regulations.[2][3]
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area and alert colleagues.
-
Secure the area to prevent further spread.
-
If safe to do so, and with the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
-
Report the spill to your supervisor and EHS department.
Experimental Protocols Cited
This guidance is based on a review of safety data sheets and general chemical safety protocols. No experimental procedures are cited.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Stearylamine Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Stearylamine acetate. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risks and ensure procedural clarity.
This compound is a chemical that requires careful handling due to its potential hazards. It can be moderately toxic if ingested and may cause skin and serious eye irritation.[1][2] Furthermore, it can be fatal if swallowed and enters the airways, and may cause organ damage through prolonged or repeated exposure. When heated, it can emit toxic vapors, and it is very toxic to aquatic life.[3]
Personal Protective Equipment (PPE) and Engineering Controls
A summary of the necessary personal protective equipment and engineering controls for handling this compound is provided below.
| Control Type | Requirement | Specification | Purpose |
| Engineering Controls | Ventilation | Handle in a well-ventilated area. Use local exhaust ventilation.[4][5][6] | To keep airborne concentrations below exposure limits. |
| Eye Protection | Safety Goggles | Chemical safety goggles or a face shield.[5][6] | To protect against splashes and eye contact. |
| Skin Protection | Gloves | Chemical-impermeable or resistant gloves.[4][5] | To prevent skin contact and irritation. |
| Protective Clothing | Long-sleeved lab coat and chemical-resistant apron.[5] | To protect the body from accidental spills. | |
| Respiratory Protection | Respirator | Required when dusts are generated. A NIOSH/MSHA approved respirator with a dust filter is recommended.[5][6] | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Gather PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill containment materials readily available.
2. Handling Procedure:
-
Avoid Dust Formation: Handle the substance carefully to avoid generating dust.[4][5]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2][4]
-
Ignition Sources: Keep away from heat and all sources of ignition.[4][5]
-
Incompatible Materials: Store and handle away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[6]
3. In Case of a Spill or Accidental Release:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Clean-up: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] Use spark-proof tools.[4]
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation occurs, seek medical advice.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]
5. Disposal Plan:
-
Waste Container: Dispose of this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain.[4]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
